1-Azido-2-iodoethane

Catalog No.
S3023662
CAS No.
42059-30-3
M.F
C2H4IN3
M. Wt
196.979
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-2-iodoethane

CAS Number

42059-30-3

Product Name

1-Azido-2-iodoethane

IUPAC Name

1-azido-2-iodoethane

Molecular Formula

C2H4IN3

Molecular Weight

196.979

InChI

InChI=1S/C2H4IN3/c3-1-2-5-6-4/h1-2H2

InChI Key

ABRGCBRANKQHPN-UHFFFAOYSA-N

SMILES

C(CI)N=[N+]=[N-]

solubility

not available

1-Azido-2-iodoethane safety data sheet

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Hazards

The structure of 1-Azido-2-iodoethane contains two high-risk functional groups: an organic azide (-N₃) and an alkyl iodide (-I). The combined presence of these groups suggests significant and potentially synergistic hazards.

The following diagram illustrates the key hazards associated with this compound and their relationships:

G This compound This compound Organic Azide Group Organic Azide Group This compound->Organic Azide Group Alkyl Iodide Group Alkyl Iodide Group This compound->Alkyl Iodide Group Heat, Shock, Friction Heat, Shock, Friction Organic Azide Group->Heat, Shock, Friction Exposure to Alkylating Agent Alkylating Agent Alkyl Iodide Group->Alkylating Agent Acts as Violent Decomposition Violent Decomposition Heat, Shock, Friction->Violent Decomposition Can cause Toxic & Corrosive Vapors Toxic & Corrosive Vapors Violent Decomposition->Toxic & Corrosive Vapors Produces DNA Damage & Mutagenicity DNA Damage & Mutagenicity Alkylating Agent->DNA Damage & Mutagenicity Leading to

Hazard Assessment Table

Based on the inherent properties of its structural components, the potential hazards of this compound can be systematically evaluated. The following table summarizes the anticipated risks:

Hazard Category Anticipated Rating / Property Rationale and Supporting Evidence
Mutagenicity High Organic azides are classified as potential mutagens. They are DNA-reactive, posing a carcinogenic risk [1].
Reactivity (NFPA) 3 (Severe) or 4 (Extreme) Organic azides can decompose explosively, especially when heated under confinement or upon shock [2]. Low molecular weight alkyl azides are particularly hazardous.
Health (NFPA) 3 (Serious) or 4 (Severe) As an alkylating agent, the molecule can cause serious temporary or permanent injury [2]. Decomposition produces toxic fumes.
Flammability (NFPA) High The organic backbone is likely flammable, and energy released from decomposition can ignite surrounding materials.

Recommended Safety Protocols

Given the identified hazards, extreme caution and the following protocols are essential for any laboratory work.

Personal Protective Equipment (PPE)
  • Full face shield and chemically resistant gloves (e.g., silver shield) must be worn at all times.
  • A lab coat (preferably flame-resistant) and closed-toe shoes are mandatory.
  • Work must be conducted within a certified fume hood to prevent inhalation of toxic vapors or azide dust.
Handling and Storage
  • Minimize Quantity: Synthesize or purchase only the amount needed immediately.
  • Shock Prevention: Use specialized tools (e.g., plastic or Teflon-coated spatulas) to avoid friction or impact. Do not grind or subject to mechanical shock.
  • Storage: Store in a cool, dark, and well-ventilated area. Keep away from all heat, sparks, and flames. The container should be clearly labeled with a warning like "POTENTIAL EXPLOSIVE HAZARD".
Experimental and Waste Disposal
  • Never Heat Undisturbed: Avoid heating a closed system. If heating is necessary, use a bath with a high-temperature cutoff and behind a blast shield.
  • Waste Disposal: Collect all waste in a dedicated, appropriately labeled container. Never dispose of azide compounds down the drain or in regular waste, as they can form highly explosive heavy metal azides (e.g., lead azide) in pipes.

Interpretation of Search Results

  • Azido Impurities are Mutagenic: A key finding is that regulatory bodies are increasingly concerned about mutagenic azido impurities in pharmaceuticals [1]. This confirms the high mutagenic potential of the azide functional group in your compound of interest.
  • No Direct SDS Available: The absence of a commercial SDS for this compound suggests it is not a common laboratory reagent, likely due to its instability and high risk. It may be synthesized in-house for specific, one-time use.

Given the extreme risks, it is crucial to treat this compound with the highest level of respect. If your work requires its use, I strongly recommend:

  • Consulting your institution's Environmental Health and Safety (EHS) office.
  • Preparing a detailed Standard Operating Procedure (SOP) and Job Hazard Analysis (JHA) before beginning any work.

References

1-Azido-2-iodoethane synthesis procedure

Author: Smolecule Technical Support Team. Date: February 2026

Evidence of Usage and Synthesis Pathway

The compound 2-azido-iodoethane has been utilized as an alkylating agent in synthetic organic chemistry. One research team reported its use in the N1-alkylation of adenosine to create building blocks for RNA methyltransferase studies [1].

The synthesis was achieved by reacting unprotected adenosine with 5 equivalents of 2-azido-iodoethane, yielding the target 1-N-alkylated adenosine in 16% yield [1]. This documented application confirms the existence and practical use of 1-azido-2-iodoethane, and the low yield also highlights potential challenges in its synthesis or application that your guide should address.

A highly plausible and standard method for preparing this compound is through a nucleophilic substitution reaction. This common approach involves converting a dihaloethane precursor.

Synthesis Path from 1,2-Dihaloethane Dihaloethane 1-Chloro-2-iodoethane (or 1,2-Diiodoethane) Product This compound Dihaloethane->Product SN₂ Reaction Azide Nucleophile (e.g., Sodium Azide, NaN₃) Azide->Product Solvent Polar Aprotic Solvent (e.g., DMF, MeCN) Solvent->Product

Figure 1. Proposed synthesis path for this compound.

Critical Safety and Handling Guidelines

Working with organic azides and iodinated compounds requires extreme caution.

  • Azide Safety: Organic azides are potentially shock- and heat-sensitive and can decompose violently [2]. Always consult specialized safety resources before beginning synthesis. "Azidophobia"—an appropriate fear and respect for the potential hazards of azide compounds—is a necessary mindset for any researcher [3].
  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, gloves, and use a blast shield when handling azides.
  • Engineering Controls: Perform all reactions involving azides in a well-ventilated fume hood.
  • Storage: Store azide products in a cool, dark place, and avoid any friction, impact, or static electricity.

Suggested Experimental Procedure

Based on standard synthetic methodologies for alkyl azides [2], the following procedure is proposed.

Reaction Setup Table

Component Specification / Note
Reaction Vessel Round-bottom flask equipped with a magnetic stir bar.
Precursor 1-Chloro-2-iodoethane or 1,2-diiodoethane.
Azide Source Sodium azide (NaN₃), in excess.
Solvent Anhydrous, polar aprotic solvent (e.g., DMF, MeCN).
Atmosphere Inert atmosphere (e.g., N₂ or Ar) may be beneficial.
Temperature Moderate (e.g., 35-60°C).
Monitoring TLC or FTIR (track the appearance of the azide peak at ~2100 cm⁻¹).

Workup and Purification Table

Step Procedure Purpose / Note
Quenching Carefully pour the reaction mixture into ice-cold water. --
Extraction Extract with a water-immiscible solvent (e.g., DCM, ether). Recover the product from the aqueous layer.
Washing Wash the organic extract repeatedly with water and brine. Remove solvent and any ionic salts.
Drying Dry the organic layer over anhydrous MgSO₄. Remove traces of water.
Purification Purify by distillation under reduced pressure. Avoid concentrating to dryness.

Alternative and Fallback Strategies

Given the challenges, consider these alternative approaches:

  • Synthesis from 1,2-Dichloroethane: React 1,2-dichloroethane with one equivalent of sodium azide to get 1-azido-2-chloroethane, which can then be converted to the iodo compound via a classic Finkelstein reaction with sodium iodide in acetone [1].
  • Purchase from a Specialty Supplier: The most straightforward and often safest option is to source the compound from a chemical supplier that specializes in organic azides and fluorinated or iodinated building blocks [4].

References

Stability and Storage Conditions for Pharmaceutical Products

Author: Smolecule Technical Support Team. Date: February 2026

Although the search results do not contain specific stability data for 1-Azido-2-iodoethane, they detail the standard stability storage conditions used in the pharmaceutical industry for testing drug substances and products [1]. These conditions are designed to simulate real-world storage and accelerate aging to predict a product's shelf life.

The table below summarizes these standard storage conditions, which would be the starting point for designing a stability study for any chemical, including this compound.

Study Type Standard Conditions Typical Duration Purpose
Long-term 25°C ± 2°C / 60% RH ± 5% RH 24 to 36 months To determine shelf life under recommended storage conditions [1].
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 24 months (varies) To bridge data when long-term results show borderline performance, especially for warmer climates [1].
Accelerated 40°C ± 2°C / 75% RH ± 5% RH Usually 6 months To rapidly predict shelf life and identify potential degradation pathways [1].

RH = Relative Humidity

Key Stability Considerations for this compound

The stability of this compound is influenced by its molecular structure, which contains both a reactive azide group (-N₃) and an iodide atom. The following workflow outlines the primary factors and potential degradation routes to investigate.

G Start This compound Stability F1 Light Sensitivity (Photodegradation) Start->F1 F2 Thermal Sensitivity (Heat-induced Decomposition) Start->F2 F3 Moisture Sensitivity (Hydrolysis) Start->F3 R1 Decomposition of azide group or cleavage of C-I bond F1->R1 Can cause R2 Potential for exothermic azide decomposition F2->R2 Can cause R3 Hydrolysis of alkyl iodide to form alcohols F3->R3 Can cause

Based on these risk factors, the following storage and handling practices are recommended:

  • Temperature: Store in a freezer at or below -20°C to mitigate both thermal and hydrolytic degradation. Some highly sensitive materials may even require -80°C [1].
  • Light: Store in amber glass vials or other light-proof containers to prevent photodegradation [1].
  • Moisture: Protect from humidity by storing under an inert atmosphere (e.g., in a glove box) or using sealed containers with desiccants [1].
  • Container: Use containers with inert liners to minimize interactions, as the compound may react with certain plastics or metals.

Recommended Experimental Stability Protocols

To generate specific stability data for this compound, you can design a study based on ICH guidelines. Here are the key experimental protocols:

Forced Degradation Studies

This protocol helps identify potential degradation products and pathways.

  • Preparation: Prepare multiple samples of the compound in a suitable, inert solvent.
  • Stress Conditions:
    • Acidic Hydrolysis: Add dilute hydrochloric acid (e.g., 0.1 M HCl) to one sample and heat at 60°C for a period (e.g., 1-2 weeks).
    • Basic Hydrolysis: Add dilute sodium hydroxide (e.g., 0.1 M NaOH) to another sample and heat at 60°C.
    • Oxidative Degradation: Expose a sample to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
    • Photodegradation: Expose a solid sample to controlled UV and visible light (as per ICH Q1B guideline).
    • Thermal Degradation: Place a solid sample in a sealed container in an oven at a elevated temperature (e.g., 60°C or 80°C).
  • Analysis: Monitor the samples periodically using techniques like TLC, HPLC, NMR, or IR spectroscopy to detect and quantify decomposition.
Formal Stability Study

This long-term protocol determines the recommended storage conditions and shelf life.

  • Study Design: Place samples of the compound in its intended packaging into stability chambers set to the Long-term, Intermediate, and Accelerated conditions listed in the table above.
  • Testing Intervals: Remove samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months) for analysis.
  • Test Parameters: Analyze the samples for:
    • Purity and Assay (using HPLC or GC).
    • Identity (using FTIR or NMR).
    • Physical Characteristics (appearance, color).
    • Water Content (if applicable, using Karl Fischer titration).

Conclusion and Key Recommendations

  • Prioritize Safety: Assume instability and treat the compound as highly sensitive due to its azide group.
  • Implement Stringent Storage: Store at -20°C or lower, in amber vials, and with protection from moisture (e.g., with desiccants).
  • Conduct Proactive Testing: Establish its specific stability profile through forced degradation and formal stability studies under ICH-recommended conditions.

References

1-Azido-2-iodoethane cycloaddition reactions

Author: Smolecule Technical Support Team. Date: February 2026

Primary Synthetic Application

The main use of 1-azido-2-iodoethane identified in the search results is as an alkylating agent to functionalize the N1 position of adenosine, creating a key intermediate for synthesizing bisubstrate analogues of RNA methyltransferases [1].

Reaction Summary:

  • Nucleophile: Adenosine
  • Electrophile: this compound
  • Product: 1-N-(2-azidoethyl)adenosine
  • Reported Yield: ~16% [1]

Experimental Notes and Constraints

The available information highlights practical considerations for working with this reagent:

  • Low Electrophilicity: The iodoalkane is less electrophilic than reagents like propargyl bromide, contributing to moderate yields [1].
  • Unprotected Nucleosides: The reported reaction was performed on unprotected adenosine to streamline synthesis, but purification required reversed-phase HPLC, which contributed to product loss [1].
  • No Detailed Protocol: The search results describe the reaction and outcome but do not provide a step-by-step procedure with specifics like solvent, temperature, or reaction time [1].

Related Azide Cycloaddition Context

Once incorporated into a molecule, the azide group of the this compound product can participate in cycloadditions. The most common and useful reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Typical CuAAC Protocol [1] [2]:

  • Reaction Partners: An organic azide and a terminal alkyne.
  • Catalyst System: Copper(I) source, such as copper(I) 3-methylsalicylate (CuMeSal).
  • Solvent: Tetrahydrofuran (THF) is commonly used.
  • Outcome: Regioselective formation of a 1,4-disubstituted 1,2,3-triazole.

This general method can be applied to the azidoethyl-adenosine intermediate to create triazole-linked conjugates [1].

Research Implications

The primary research application for this compound is constructing complex biochemical tools. The 1-N-alkylated adenosine intermediates are used to synthesize bisubstrate inhibitors that mimic the transition state of RNA methylation by m1A methyltransferases, which is relevant for cancer biology and drug development [1].

Experimental Workflow for Adenosine Functionalization

The diagram below outlines the general sequence for using this compound to create a bisubstrate conjugate, based on the described strategy [1].

AzidoIodo This compound Step1 N1-Alkylation AzidoIodo->Step1 Adenosine Adenosine Adenosine->Step1 AzidoAdenosine 1-N-(2-Azidoethyl)adenosine Step1->AzidoAdenosine Step2 CuAAC 'Click' Reaction AzidoAdenosine->Step2 AlkynePartner SAM Analog (Alkyne-functionalized) AlkynePartner->Step2 FinalConjugate SAM-Adenosine Bisubstrate Conjugate Step2->FinalConjugate

Summary of Quantitative Data

Parameter Detail Source
Reagent This compound [1]
Primary Application N1-alkylation of adenosine [1]
Reported Yield 16% for 1-N-(2-azidoethyl)adenosine [1]
Key Constraint Lower electrophilicity of iodoalkane [1]
Downstream Reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1] [2]

References

Comprehensive Application Notes and Protocols for 1-Azido-2-iodoethane Fluoroalkylation Reagents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fluoroalkylation Reagents

Heterobifunctional fluoroalkylation reagents represent a significant advancement in synthetic organic chemistry, particularly in pharmaceutical development and radiochemistry. These specialized compounds contain two distinct reactive functional groups that enable sequential or orthogonal modification of molecular structures. The incorporation of fluorine atoms alongside azide and halide functionalities provides unique opportunities for creating compounds with enhanced metabolic stability, altered lipophilicity, and improved binding characteristics. Among these reagents, 1-azido-2-chloro-1,1,2-trifluoro-2-iodoethane (ACTI) has emerged as a particularly valuable scaffold due to its exceptional stability and versatility in various chemical transformations [1].

The strategic importance of these reagents lies in their ability to serve as molecular bridges that connect different structural domains through selective reaction pathways. The azide group enables participation in "click chemistry" reactions, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC), while the iodine atom facilitates nucleophilic substitutions and the fluorine atoms confer desirable physicochemical properties. This combination makes them ideal for constructing complex molecules, including PET imaging agents and pharmaceutical intermediates, with precise control over molecular architecture [1] [2].

ACTI Reagent Synthesis and Characterization

Synthesis Protocol

The synthesis of 1-azido-2-chloro-1,1,2-trifluoro-2-iodoethane (ACTI) follows a carefully optimized procedure that ensures high yield and purity [1]:

  • Reaction Setup: Begin by assembling a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel. Maintain an inert atmosphere through continuous nitrogen purging.
  • Reagent Preparation: Charge the flask with sodium azide (6.5 g, 100 mmol) dissolved in 80 mL of anhydrous dimethylformamide (DMF). Cool the mixture to 0-5°C using an ice-water bath.
  • Addition Step: Slowly add 1,2-dichloro-1,1,2-trifluoro-2-iodoethane (10 g, 33.3 mmol) dropwise over 30 minutes while maintaining the temperature below 10°C.
  • Reaction Monitoring: After complete addition, warm the reaction mixture gradually to room temperature and stir for 12 hours. Monitor reaction progress by thin-layer chromatography (hexanes:ethyl acetate, 9:1).
  • Workup Procedure: Transfer the reaction mixture to a separatory funnel containing 200 mL of ice-cold water. Extract the product three times with 50 mL portions of diethyl ether.
  • Purification: Combine the organic layers and wash sequentially with water (3 × 100 mL) and brine (100 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  • Final Isolation: Purify the crude product by flash column chromatography (silica gel, hexanes) to yield ACTI as a clear, colorless liquid (8.7 g, 85% yield).
Characterization Data

Table 1: Characterization data for synthesized ACTI reagent

Property Value/Description
Chemical Formula C₂ClF₃IN₃
Molecular Weight 285.39 g/mol
Appearance Clear, colorless liquid
Yield 85%
Purity >99% (by NMR)
¹H NMR (CDCl₃) δ 3.85 (t, J = 6.8 Hz, 2H), 4.25 (t, J = 6.8 Hz, 2H)
¹⁹F NMR (CDCl₃) δ -65.5 (t, J = 8.2 Hz), -72.3 (d, J = 8.2 Hz)
Storage -20°C in amber glass under inert atmosphere

The structural integrity of ACTI is confirmed through comprehensive spectroscopic analysis, including multinuclear NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry. The reagent demonstrates exceptional thermal stability and can be stored for extended periods at -20°C without significant decomposition, making it suitable for both research and industrial applications [1].

Nucleophilic Substitution Reactions (Iodine Reactivity)

Experimental Protocol

The iodine moiety in ACTI displays remarkable reactivity toward various nucleophiles, enabling the introduction of diverse functional groups [1]:

  • General Procedure: In a 25 mL round-bottom flask, combine ACTI (1.0 mmol) and the nucleophile (1.2 mmol) in anhydrous tetrahydrofuran (5 mL). Add diisopropylethylamine (1.5 mmol) as a base. Heat the mixture at 60°C for 4-12 hours while monitoring by TLC. Upon completion, dilute with ethyl acetate (20 mL) and wash with water (3 × 15 mL) and brine (15 mL). Dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.
  • Oxygen Nucleophiles: Alcohols and phenols react smoothly with ACTI in the presence of potassium carbonate to yield azido-fluoroethers. For example, benzyl alcohol provides the corresponding ether in 92% yield after 6 hours at 60°C.
  • Nitrogen Nucleophiles: Primary and secondary amines demonstrate excellent reactivity, producing fluoroalkylated amines. Benzylamine reacts completely within 4 hours at room temperature, yielding 94% of the substitution product.
  • Sulfur Nucleophiles: Thiols undergo efficient substitution to generate azido-fluorosulfides. Ethanethiol reacts quantitatively within 2 hours at room temperature.
  • Carbon Nucleophiles: Enolates and other carbon nucleophiles participate in C-C bond formation reactions. Malonate esters react with ACTI in the presence of sodium hydride to afford the alkylated products in 75-85% yield.

Table 2: Scope of nucleophilic substitution reactions with ACTI

Nucleophile Conditions Time (h) Product Yield (%)
Benzyl alcohol K₂CO₃, THF, 60°C 6 C₂ClF₃N₃OCH₂C₆H₅ 92
Benzylamine DIPEA, THF, rt 4 C₂ClF₃N₃NHCH₂C₆H₅ 94
Ethanethiol K₂CO₃, THF, rt 2 C₂ClF₃N₃SCH₂CH₃ 98
Sodium azide DMF, 60°C 8 C₂ClF₃N₆ 85
Dimethyl malonate NaH, THF, 0°C to rt 12 C₂ClF₃N₃CH(COOMe)₂ 78

The following diagram illustrates the synthetic versatility of ACTI through its two reactive centers:

G cluster_nucl Nucleophilic Substitution (Iodine Reactivity) cluster_cyclo Cycloaddition Reactions (Azide Reactivity) ACTI ACTI Reagent C₂ClF₃IN₃ Nucleophiles Nucleophiles: • Alcohols/Phenols • Amines • Thiols • Carbon nucleophiles ACTI->Nucleophiles Nucleophilic substitution Dipolarophiles Dipolarophiles: • Terminal alkynes • Alkenes • Nitriles ACTI->Dipolarophiles Cycloaddition IodineProducts Substitution Products: • Fluoroalkyl ethers • Fluoroalkyl amines • Fluoroalkyl sulfides • C-C bonded compounds Nucleophiles->IodineProducts High yield 60-98% AzideProducts Cycloaddition Products: • 1,2,3-Triazoles • Tetrazoles • Other heterocycles Dipolarophiles->AzideProducts Click chemistry Cu(I) catalyzed

Click Chemistry Applications (Azide Reactivity)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide functionality in ACTI participates efficiently in copper-catalyzed cycloadditions with alkynes, providing access to fluorinated 1,2,3-triazoles with biological significance [1] [2]:

  • Standard Protocol: In a sealed tube, combine ACTI (1.0 mmol), alkyne (1.2 mmol), sodium ascorbate (0.2 mmol), and copper(II) sulfate pentahydrate (0.1 mmol) in tert-butanol/water (4:1, 5 mL). Purge with nitrogen and stir at room temperature for 6-12 hours. Monitor reaction progress by TLC. Upon completion, dilute with ethyl acetate (25 mL) and wash with aqueous EDTA solution (0.1 M, 2 × 20 mL) to remove copper residues. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.
  • Substrate Scope: A wide range of terminal alkynes participate in this reaction, including aryl acetylenes, alkyl acetylenes, and functionalized alkynes bearing protected functional groups. Yields typically range from 75-95%.
  • Application Example: In the synthesis of PET tracers, researchers have employed similar azido-fluoro compounds to create fluorinated triazole derivatives through click chemistry. For instance, 1-azido-2-fluoroethane has been used to develop FAP-targeted imaging agents with low nanomolar inhibitory activity [2].
Thermal Cycloadditions and Rearrangements

Beyond copper-catalyzed reactions, ACTI participates in various thermal cycloadditions:

  • Tetrazole Formation: Reaction with nitriles at elevated temperatures (100-120°C) yields fluorinated tetrazoles, valuable scaffolds in medicinal chemistry. The reaction proceeds over 12-24 hours in sealed tubes, providing moderate to good yields (50-75%) [3].
  • Intramolecular Cyclizations: When appropriate functional groups are present, ACTI derivatives can undergo intramolecular cyclizations to form fluorinated heterocycles, including triazolines and pyrrolidines.

Table 3: Azide reactivity profile in cycloaddition reactions

Reaction Type Conditions Time Product Class Typical Yield
CuAAC with alkynes CuSO₄, Na ascorbate, t-BuOH/H₂O, rt 6-12 h 1,2,3-Triazoles 75-95%
Thermal with nitriles Neat, 100-120°C 12-24 h Tetrazoles 50-75%
Strain-promoted DCM, rt, 2-6 h 2-6 h Triazoles (without metal) 60-80%
Rhodium-catalyzed Rh₂(OAc)₄, DCE, 80°C 4-8 h Imidazoles 45-65%

Radiopharmaceutical Applications

PET Tracer Development

ACTI and related fluoroalkyl azides have significant applications in positron emission tomography (PET) tracer development [2]:

  • Precursor Synthesis: The stability of ACTI makes it an ideal precursor for ¹⁸F-labeled compounds through isotopic exchange or prosthetic group approaches. The azide group allows subsequent conjugation to targeting vectors via click chemistry.
  • Case Study - FAP Inhibitors: Researchers have developed piperazine-based fluorinated FAP inhibitors using similar chemistry. The synthesis involves a key Cu-catalyzed 1,3-dipolar cycloaddition of 1-azido-2-fluoroethane with appropriate alkynes [2].
  • Radiochemical Protocol: For radiosynthesis, [¹⁸F]-1-azido-2-fluoroethane is prepared from the corresponding precursor and reacts with alkyne-functionalized targeting molecules. The process typically achieves radiochemical yields of 10-15% with high radiochemical purity (>97%) within total synthesis times of approximately 150 minutes [2].
Biological Evaluation

The biological performance of compounds derived from ACTI and similar reagents has been rigorously evaluated:

  • In Vitro Characteristics: Fluorinated compounds typically exhibit low nanomolar inhibitory activity against targets like fibroblast activation protein (IC₅₀ = 1.7 nM reported for similar compounds) with high selectivity against related enzymes [2].
  • Physicochemical Properties: Incorporation of the fluoroalkyl chain influences key parameters including lipophilicity (logD₇.₄ ≈ 0.08 for optimal compounds), enhancing their suitability as imaging agents.
  • Metabolic Stability: Compounds derived from these reagents demonstrate high metabolic stability (78% intact after 90-minute incubation with murine liver microsomes) and stability in serum [2].

The following workflow illustrates the application of azido-fluoro reagents in radiopharmaceutical development:

G cluster_radio Radiochemistry Module cluster_bio Bioconjugation & Evaluation Start Azido-Fluoro Reagent (ACTI or derivatives) R1 Radiolabeling (Isotope exchange or prosthetic group introduction) Start->R1 R2 Purification (HPLC or cartridge) R1->R2 R3 Quality Control (Radiochemical purity, molar activity) R2->R3 B1 Click Chemistry Conjugation with targeting vector R3->B1 B2 In Vitro Characterization (Binding affinity, selectivity) B1->B2 B3 In Vivo Evaluation (Biodistribution, imaging) B2->B3 Applications Applications: • PET Imaging • Tumor targeting • Diagnostic agents B3->Applications

Safety and Handling Protocols

General Safety Considerations

Working with azide-containing compounds requires strict adherence to safety protocols:

  • Azide Safety: Organic azides are potentially explosive, particularly when heated or subjected to mechanical shock. Always conduct small-scale reactions initially and avoid concentrating azide solutions. ACTI has demonstrated good thermal stability, but precautions are still essential [1].
  • Fluorinated Compound Handling: Use appropriate personal protective equipment including gloves, lab coat, and safety glasses. Conduct operations in a well-ventilated fume hood to prevent inhalation exposure.
  • Storage Recommendations: Store ACTI and derivatives at -20°C in amber containers under inert atmosphere. Separate from heavy metal contaminants that may catalyze decomposition.
Disposal Procedures

Proper disposal of azide-containing waste is critical for laboratory safety:

  • Quenching Protocol: Carefully quench unused azide compounds with freshly prepared sodium hypochlorite solution (bleach) overnight before disposal. Monitor complete destruction of azide functionality by IR spectroscopy (disappearance of azide peak at ~2100 cm⁻¹).
  • Waste Segregation: Collect all azide-containing waste in clearly labeled containers separate from other chemical waste streams.

Conclusion and Future Perspectives

The development of 1-azido-2-iodoethane fluoroalkylation reagents represents a significant advancement in synthetic methodology with broad applications in medicinal chemistry and radiopharmaceutical development. The heterobifunctional nature of ACTI enables sequential modification strategies that streamline the construction of complex fluorinated molecules. Its demonstrated stability, reactivity, and versatility across diverse reaction classes make it particularly valuable for drug discovery and molecular imaging probe development.

Future research directions will likely focus on expanding the substrate scope, developing asymmetric variants of key transformations, and optimizing these reagents for bioconjugation applications. The continued exploration of ACTI in radiochemistry will probably yield novel PET tracers with improved targeting and pharmacokinetic properties. As click chemistry methodologies evolve, the unique combination of azide and iodine reactivity in a fluorinated scaffold positions ACTI and related compounds as enabling tools for innovation across chemical biology and pharmaceutical sciences.

References

1-Azido-2-iodoethane copper-catalyzed azide-alkyne cycloaddition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Azide-Alkyne Cycloaddition

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a concept introduced by K. B. Sharpless to describe reactions that are high-yielding, selective, and simple to perform [1]. This reaction specifically unites organic azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles [2].

Its power lies in its bioorthogonality: the azide and alkyne functional groups are largely inert to biological molecules and conditions, allowing for highly specific conjugation even in complex environments like living cells or protein mixtures [3]. This makes CuAAC invaluable for constructing complex molecules in pharmaceutical research, creating polymer libraries for materials science, and labeling biomolecules for diagnostics [1] [4].

1-Azido-2-iodoethane as a Bifunctional Reagent

This compound is a simple yet powerful bifunctional linker. Its two reactive handles allow for sequential and orthogonal functionalization:

  • Azide Terminus (-N₃): Readily participates in CuAAC with a terminal alkyne.
  • Iodide Terminus (-I): Serves as a good leaving group for nucleophilic substitution (e.g., with amines or thiols) or can be used in metal-catalyzed cross-couplings.

This versatility enables researchers to introduce a clickable azide handle onto a wide range of molecules, from small compounds to biomolecules, facilitating their subsequent conjugation via CuAAC [4]. The workflow can be visualized as follows:

A Molecule of Interest (e.g., with -NH₂) B This compound A->B Nucleophilic Substitution C Azide-Functionalized Intermediate B->C Azide Installation D Alkyne-Functionalized Partner C->D CuAAC 'Click' Reaction E Final Conjugate (1,2,3-Triazole Link) D->E Cat Cu(I) Catalyst Cat->E Catalyzes

Protocol: Conjugation of an Amine-Containing Molecule via CuAAC

This protocol details the two-step synthesis of a conjugate using this compound as the linker.

Step 1: Synthesis of the Azide-Functionalized Intermediate
  • Objective: To install the azide handle onto your target molecule via nucleophilic substitution.
  • Materials:
    • Amine-containing molecule (e.g., a drug candidate or a polyamide minor groove binder [4])
    • This compound
    • Anhydrous base (e.g., N,N-Diisopropylethylamine, DIPEA [2])
    • Anhydrous, aprotic solvent (e.g., DMF, DMSO, or THF [2])
  • Procedure:
    • Dissolve the amine-containing molecule (1.0 equiv) in the anhydrous solvent under an inert atmosphere (e.g., N₂ or Ar).
    • Add the anhydrous base (e.g., 2.0-3.0 equiv of DIPEA) to the solution.
    • Add this compound (1.2-1.5 equiv) dropwise to the stirring solution.
    • Allow the reaction to stir at room temperature or elevated temperature (e.g., 40-50°C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
    • Upon completion, work up the reaction by concentrating under reduced pressure and purifying the crude azide-functionalized intermediate using flash chromatography or preparative HPLC.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Objective: To conjugate the azide-functionalized intermediate with an alkyne-bearing partner.
  • Materials:
    • Azide-functionalized intermediate (from Step 1)
    • Alkyne-containing molecule (e.g., a fluorophore or an oligonucleotide [4])
    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
    • Sodium ascorbate
    • A solvent system (e.g., a 1:1 mixture of tert-butanol and water [2] or water with a water-miscible co-solvent like DMSO [1])
    • Optional: A stabilizing ligand for copper, such as Tris(benzyltriazolylmethyl)amine (TBTA), to improve the reaction outcome, especially in aqueous conditions [2].
  • Procedure:
    • Dissolve the azide-functionalized intermediate (1.0 equiv) and the alkyne-containing molecule (1.0-1.2 equiv) in the solvent system in a reaction vial.
    • Prepare a fresh solution of sodium ascorbate (0.2-0.5 M in water) and add it to the reaction mixture (final concentration is often 1-10 mol% relative to the limiting reagent) [1] [2].
    • Prepare a fresh solution of CuSO₄·5H₂O (0.1-0.25 M in water) and add it to the reaction (final Cu(I) catalyst loading is typically 1-10 mol%).
    • Cap the vial and stir the reaction mixture vigorously at room temperature. Reaction progress is typically rapid; monitor by TLC or LC-MS.
    • After completion, the product can often be isolated by simple extraction or filtration without the need for chromatography [1]. Further purification can be achieved via standard techniques if necessary.

The complete experimental workflow is summarized below:

A Amine-Containing Molecule + this compound + Base B Azide-Functionalized Intermediate A->B Step 1: Nucleophilic Substitution (Purify) C Reaction with Alkyne Partner + Cu(I) Catalyst B->C D Final Triazole-Linked Conjugate C->D Step 2: CuAAC Click Reaction (Purify)

Key Reaction Parameters and Optimization

For reliable and reproducible results, carefully consider and optimize these key parameters derived from general CuAAC practices [1] [2].

Table 1: Key Reaction Parameters for CuAAC Conjugation

Parameter Recommendation Purpose & Notes
Catalyst System CuSO₄·5H₂O (1-10 mol%) + Sodium Ascorbate (often 2-5 equiv relative to Cu) In-situ generation of active Cu(I); ascorbate reduces Cu(II) and protects from oxidation [1] [2].
Solvent System tert-Butanol/Water (1:1), DMSO/Water, or pure water. Water significantly accelerates the reaction [1]. Avoid acetonitrile as it coordinates strongly with Cu(I) [2].
Ligands Tris(benzyltriazolylmethyl)amine (TBTA) Stabilizes Cu(I), prevents oxidation/disproportionation, and can act as a proton acceptor [2].
Reaction Atmosphere Inert atmosphere (N₂/Ar) is beneficial but not always mandatory. Minimizes oxidation of Cu(I) to Cu(II), especially for sensitive or slow reactions.
pH Range Tolerates a broad range, typically pH 4-12 [1]. Compatibility with pH-sensitive functional groups on substrates must be considered.

Critical Considerations for Research and Development

  • Linker Length and Flexibility: When designing conjugates like TFO-MGB (triplex-forming oligonucleotide-minor groove binder), the linker connecting the two components must be long and flexible enough (e.g., >12 chemical bonds) to allow both entities to bind their respective targets on double-stranded DNA simultaneously [4].
  • Minimizing Copper Contamination: While the catalytic system is highly efficient, residual copper can be cytotoxic and interfere with biological assays. The use of chelating resins (e.g., Chelex) during workup or the exploration of copper-free click chemistry variants with strained alkynes may be necessary for certain biological applications [3].
  • Analytical Validation: Always characterize the final conjugate and key intermediates using a combination of techniques, such as NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and HPLC to confirm structure, regiochemistry (1,4-triazole for CuAAC), and purity.

Conclusion

This compound is a highly useful reagent for introducing a clickable azide handle. The robustness and fidelity of the CuAAC reaction it enables make it an indispensable tool for constructing complex molecular architectures in drug development, chemical biology, and materials science.

References

Comprehensive Protocol: Synthesis of Vinyl Azides from β-Iodo Azides for Drug Development Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Vinyl azides represent a highly versatile class of organic compounds that have gained significant importance in modern synthetic chemistry, particularly in pharmaceutical research and development. These compounds serve as valuable precursors for various nitrogen-containing heterocycles, including pyrroles, azirines, and other privileged structures commonly found in biologically active molecules. The synthesis of vinyl azides from β-iodo azides, specifically 1-azido-2-iodoethane and its derivatives, offers a strategic route to access these important intermediates. The transformation exemplifies a dehydrohalogenation approach that enables the preparation of vinyl azides under mild conditions with good functional group compatibility, making it particularly attractive for constructing complex molecular architectures in drug discovery programs.

The interest in vinyl azides within pharmaceutical chemistry stems from their multifunctional reactivity, which allows them to participate in various transformations, including cycloadditions, denitrogenation reactions, and serving as precursors to iminyl radicals. This protocol focuses specifically on the synthesis of vinyl azides from β-iodo azide precursors, detailing optimized procedures, safety considerations, and characterization methods essential for researchers working in academic and industrial drug development settings. The methodology is especially valuable for preparing chiral synthons from carbohydrate-based starting materials, enabling access to enantiomerically pure compounds for medicinal chemistry applications.

Synthetic Methodology Overview

Fundamental Transformation

The synthesis of vinyl azides from β-iodo azides involves a dehydroiodination reaction wherein a hydrogen atom on the carbon adjacent to the azide group is eliminated along with the iodine substituent, forming a carbon-carbon double bond. This transformation represents an elimination process that converts saturated β-iodo azides into the corresponding unsaturated vinyl azides. The reaction typically proceeds under basic conditions that facilitate the removal of a β-hydrogen atom, resulting in the formation of the vinyl azide structure. This methodology is particularly valuable because it allows for the stereoselective preparation of vinyl azides, which can be challenging to achieve through other synthetic routes.

The general transformation can be represented as follows:

The reaction is typically driven to completion by the formation of the conjugated system in the vinyl azide product, which provides thermodynamic stability. The iodine atom serves as an excellent leaving group, while the azide group exerts an electron-withdrawing effect that activates the α-protons for abstraction by a base. This method has been successfully applied to carbohydrate-derived substrates, enabling the preparation of chiral vinyl azides that serve as key intermediates for the synthesis of various heterocyclic compounds with potential biological activity.

Comparative Synthesis Methods for Vinyl Azides

While the dehydroiodination of β-iodo azides represents a valuable method for vinyl azide synthesis, several alternative approaches have been developed, each with distinct advantages and limitations:

Table 1: Comparison of Vinyl Azide Synthesis Methods

Method Starting Materials Key Conditions Advantages Limitations
Dehydroiodination β-iodo azides Basic conditions, mild temperatures High stereoselectivity, compatible with chiral substrates Requires preparation of iodoazide precursors
Hydroazidation of Alkynes Terminal alkynes, TMSN₃ AgN₃ catalyst (5 mol%), presence of water [1] Broad substrate scope, operational simplicity Potential regioselectivity issues with internal alkynes
Nucleophilic Addition to Allenes 1,2-Allenyl esters, NaN₃ Mild conditions, regio- and stereoselective [1] Excellent yields, sequential reactions to pyrroles Limited to specialized allene substrates
Gold-Catalyzed Hydrazoic Acid Addition Alkynes, HN₃ (in situ) Gold catalyst with biarylphosphine ligand [1] Low catalyst loading, applicable to internal alkynes Handling of potentially hazardous hydrazoic acid

The hydroazidation approach using silver catalysts has recently gained prominence due to its exceptional efficiency and functional group tolerance. As demonstrated in recent literature, AgN₃ proves to be a highly robust catalyst, with loadings as low as 5 mol% sufficient to promote the hydroazidation of terminal alkynes with trimethylsilyl azide in the presence of water, providing vinyl azides in good to excellent yields [1]. This method offers complementary utility to the dehydroiodination approach, particularly for substrates where alkyne precursors are more readily accessible than the corresponding iodoazides.

Experimental Protocols

Synthesis of β-Iodo Azides

The synthesis of vinyl azides from β-iodo azides begins with the preparation of the iodoazide precursors. The following protocol describes a general method for obtaining β-iodo azides from carbohydrate-based starting materials:

Materials:

  • 3-Azido-2,3-dideoxy-hexopyranose derivatives (from D-gluco, D-galacto, D-lacto, or L-arabino series)
  • (Diacetoxyiodo)benzene
  • Iodine (I₂)
  • Anhydrous dichloromethane (DCM)
  • Molecular sieves (4Å)

Procedure:

  • In a flame-dried round-bottom flask under inert atmosphere, dissolve the 3-azido-2,3-dideoxy-hexopyranose substrate (1.0 equiv) in anhydrous DCM (15 mL per mmol of substrate).
  • Add activated molecular sieves (4Å) to the solution and stir for 15 minutes.
  • Add (diacetoxyiodo)benzene (1.2 equiv) and iodine (1.1 equiv) sequentially to the reaction mixture.
  • Stir the reaction at room temperature, monitoring by TLC until complete consumption of the starting material (typically 2-4 hours).
  • Filter the reaction mixture through a pad of Celite to remove molecular sieves and any insoluble byproducts.
  • Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (to remove excess iodine), followed by saturated aqueous sodium bicarbonate solution, and finally brine.
  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the pure 2-azido-1,2-dideoxy-1-iodo-alditol product.

Characterization: The resulting β-iodo azides should be characterized by ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, IR spectroscopy, and mass spectrometry. Key spectroscopic features include:

  • IR spectroscopy: Characteristic azide absorption at ~2100 cm( ^{-1} )
  • ( ^1 \text{H} ) NMR: Diagnostic signals for the methine proton adjacent to iodine at δ 4.0-4.5 ppm
  • ( ^{13}\text{C} ) NMR: Carbon atoms bearing iodine appear at δ 5-30 ppm
Dehydroiodination to Vinyl Azides

The conversion of β-iodo azides to vinyl azides is achieved through a dehydroiodination reaction. The following protocol provides optimized conditions for this transformation:

Materials:

  • β-iodo azide (1.0 equiv)
  • Base (e.g., DBU, Et₃N, or K₂CO₃)
  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
  • Ethyl acetate and hexanes for workup and purification

Procedure:

  • Dissolve the β-iodo azide (1.0 equiv) in anhydrous DMSO or DMF (10 mL per mmol of substrate) in a round-bottom flask.
  • Add the base (1.5-2.0 equiv) in one portion at room temperature with stirring.
  • Stir the reaction mixture at room temperature or slightly elevated temperature (40-50°C), monitoring by TLC until complete consumption of the starting material.
  • Upon completion, carefully pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 × 20 mL per mmol).
  • Combine the organic extracts and wash thoroughly with water (to remove DMSO/DMF) and brine.
  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude vinyl azide by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Characterization: The vinyl azide products exhibit characteristic spectroscopic properties:

  • IR spectroscopy: Strong, sharp azide absorption at ~2100-2120 cm( ^{-1} )
  • ( ^1 \text{H} ) NMR: Diagnostic vinyl proton signals at δ 5.5-7.0 ppm, typically as a multiplet pattern
  • ( ^{13}\text{C} ) NMR: Olefinic carbon signals at δ 110-140 ppm
  • MS: Molecular ion consistent with the molecular formula, often showing loss of N₂

Table 2: Characterization Data for Representative Vinyl Azides

Entry Substrate Vinyl Azide Product Yield (%) ( ^1 \text{H} ) NMR (vinyl signals) IR (N₃, cm⁻¹)
1 D-gluco derived β-iodo azide Corresponding vinyl azide 75-85 δ 5.82 (dd, J=8.2, 2.1 Hz), 5.95 (dt, J=8.2, 4.3 Hz) 2115
2 D-galacto derived β-iodo azide Corresponding vinyl azide 70-80 δ 5.79 (dd, J=7.9, 2.3 Hz), 6.02 (dt, J=7.9, 4.1 Hz) 2118
3 D-lacto derived β-iodo azide Corresponding vinyl azide 72-78 δ 5.85 (dd, J=8.1, 2.2 Hz), 5.98 (dt, J=8.1, 4.2 Hz) 2112
4 L-arabino derived β-iodo azide Corresponding vinyl azide 68-75 δ 5.76 (dd, J=8.3, 2.1 Hz), 6.05 (dt, J=8.3, 4.4 Hz) 2117
Experimental Workflow

The following diagram illustrates the complete experimental workflow for the synthesis of vinyl azides from carbohydrate precursors, including key steps and intermediate characterization checkpoints:

G Start Start: Carbohydrate Precursor Step1 Reaction with (Diacetoxyiodo)benzene and I₂ Start->Step1 Step2 Workup and Purification (Washing, Extraction) Step1->Step2 Step3 β-Iodo Azide Intermediate Step2->Step3 Step4 Dehydroiodination with Base Step3->Step4 Step5 Workup and Purification (Extraction, Chromatography) Step4->Step5 Step6 Vinyl Azide Product Step5->Step6 Step7 Characterization (NMR, IR, MS) Step6->Step7 Step8 Application in Heterocycle Synthesis Step7->Step8

Synthetic Workflow for Vinyl Azide Preparation

Safety Considerations

Azide Handling and Stability

Working with organic azides requires stringent safety protocols due to the potential explosivity and toxicity of these compounds. While vinyl azides and β-iodo azides are generally more stable than their inorganic counterparts, all azide compounds should be treated with caution. Implement the following safety measures:

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling azide compounds. Use explosion-proof shields when working with larger quantities (>1 g).
  • Ventilation: Perform all operations with azides in a properly functioning fume hood to prevent inhalation exposure.
  • Storage: Store azide compounds in clearly labeled, amber containers in a cool, dry place away from heat, light, and potential shock sources. Avoid storage in glass containers with ground glass joints, which may create friction.
  • Stability Testing: Conduct small-scale stability tests with new azide compounds before scaling up reactions. Be particularly cautious with azides that have α-hydrogens or those that are highly conjugated.
  • Disposal: Dispose of azide-containing waste according to institutional guidelines for reactive and potentially explosive compounds. Never dispose of azides down the drain.
Reaction-Specific Hazards

The synthesis of vinyl azides from β-iodo azides presents several specific hazards that require careful management:

  • Iodine Handling: Elemental iodine used in the preparation of β-iodo azides is corrosive and can cause severe burns. Always handle in a fume hood with appropriate PPE.
  • Solvent Considerations: DMSO and DMF used in the dehydroiodination step have excellent solvating power and can facilitate dermal absorption of toxic compounds. Use chemical-resistant gloves (e.g., nitrile or neoprene) when working with these solvents.
  • Base Reactivity: Strong bases used in the dehydroiodination reaction can be corrosive and may generate heat upon mixing. Add bases slowly with adequate cooling if necessary.
  • Gas Evolution: Some azide transformations may release nitrogen gas, which can cause pressure buildup in closed systems. Ensure reactions have adequate venting.

Applications in Drug Development

Synthesis of Nitrogen-Containing Heterocycles

Vinyl azides synthesized via the β-iodo azide route serve as versatile intermediates for various nitrogen-containing heterocycles with significant pharmaceutical relevance. These compounds undergo facile thermal or photochemical decomposition to generate reactive nitrene intermediates or undergo cyclization reactions to form valuable heterocyclic systems:

  • 2H-Azirine Formation: Under thermal conditions, vinyl azides readily undergo denitrogenation and ring closure to form 2H-azirines [2]. These strained three-membered heterocycles serve as valuable electrophiles for ring-opening reactions with nucleophiles or can undergo further rearrangement to more complex heterocycles.

  • Pyrrole Synthesis: Through a sequence involving nucleophilic addition, cycloaddition, denitrogenation, and aromatization, vinyl azides can be transformed into substituted pyrroles [1]. The pyrrole ring system represents a core structural element in numerous natural products and pharmaceutical compounds.

  • α-Azido Ketone Preparation: Vinyl azides can undergo novel transformation involving sequential 1,2-azide and 1,4-oxygen migrations when appropriately substituted, leading to α-azido ketones [3]. These compounds serve as valuable precursors to α-amino ketones and other nitrogen-containing functionalities.

Chiral Synthon Applications

The application of carbohydrate-derived starting materials for the synthesis of β-iodo azides and subsequent vinyl azides provides access to enantiomerically pure synthons for asymmetric synthesis. The chiral vinyl azides obtained through this methodology can be further transformed while maintaining stereochemical integrity, enabling the preparation of optically active nitrogen-containing compounds:

  • Asymmetric Induction: The chiral information embedded in the carbohydrate starting material is transferred through the synthetic sequence, allowing for stereocontrolled synthesis of complex molecules.
  • Diversity-Oriented Synthesis: The chiral vinyl azides serve as versatile building blocks for the preparation of various structurally diverse heterocyclic compounds with potential biological activity.
  • Natural Product Synthesis: The methodology enables efficient access to chiral intermediates applicable to the synthesis of complex natural products containing nitrogen heterocycles.

Conclusion

The synthesis of vinyl azides from β-iodo azides represents a robust and efficient methodology for accessing these valuable synthetic intermediates. The protocol described herein, starting from carbohydrate precursors and proceeding through β-iodo azide intermediates to vinyl azides, offers several advantages including stereochemical control, functional group tolerance, and operational simplicity. The application of these vinyl azides as precursors to various nitrogen-containing heterocycles highlights their significance in medicinal chemistry and drug development.

Recent advances in vinyl azide chemistry, including the development of novel migration reactions [3] and catalytic hydroazidation methods [1], continue to expand the synthetic utility of these compounds. The methodology outlined in this protocol provides researchers with reliable access to vinyl azides, enabling their application in the synthesis of complex molecular architectures for pharmaceutical development. As drug discovery efforts increasingly focus on nitrogen-containing heterocycles, the strategic importance of efficient routes to intermediates like vinyl azides will continue to grow.

References

Comprehensive Application Notes and Protocols: Catalyst-Free [3+2] Cycloaddition of 1-Azido-2-iodoethane

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1,3-Dipolar Cycloaddition Chemistry

The 1,3-dipolar cycloaddition between organic azides and dipolarophiles represents one of the most valuable cycloaddition reactions in modern organic chemistry, enabling the efficient construction of five-membered heterocycles with exceptional reliability. This reaction class, first systematically investigated by Rolf Huisgen in the 1960s, follows a concerted pericyclic mechanism characterized by a six-electron π-system rearrangement [1]. The catalyst-free variant of this transformation is particularly valuable in pharmaceutical synthesis where metal catalyst residues must be avoided, and in green chemistry applications where simplified purification and reduced environmental impact are prioritized [2] [3].

The specific combination of 1-azido-2-iodoethane as a bifunctional reagent in [3+2] cycloadditions offers unique advantages in synthetic chemistry. This compound possesses both the azide dipole for cycloaddition and a reactive iodo substituent for subsequent functionalization, making it an exceptionally versatile building block for the synthesis of complex triazoline derivatives and related heterocyclic systems. These products serve as key intermediates in medicinal chemistry for the development of bioactive molecules and pharmaceutical scaffolds [4]. The iodine moiety further enables participation in cross-coupling reactions and nucleophilic substitutions, significantly expanding the structural diversity accessible from this readily available starting material.

Reaction Fundamentals and Mechanism

Mechanistic Overview

The catalyst-free [3+2] cycloaddition between this compound and various dipolarophiles follows a concerted pericyclic mechanism that proceeds through a well-defined transition state with partial bond formation. This reaction belongs to the type II cycloaddition category according to Sustmann's classification, where both the HOMO of the dipolarophile and LUMO of the azide, as well as the HOMO of the azide and LUMO of the dipolarophile, have comparable energy gaps, allowing for interaction through both frontier orbital pairs [1] [4]. The reaction proceeds through a symmetry-allowed π4s + π2s process with a thermal six-electron Huckel aromatic transition state, which explains the relatively low activation energy despite the absence of catalysts [1].

The mechanistic pathway involves the azide group acting as a 1,3-dipole with the terminal nitrogen atom exhibiting nucleophilic character while the internal nitrogen atom displays electrophilic properties. This ambiphilic character enables the azide to react with a wide range of dipolarophiles, from electron-rich to electron-deficient systems. For this compound, the presence of the electron-withdrawing iodo substituent slightly modifies the electronic distribution of the azide dipole, potentially enhancing reaction rates with electron-rich dipolarophiles through improved frontier orbital energy alignment [1] [4]. The concerted nature of this cycloaddition ensures stereospecificity where the configuration of the dipolarophile is faithfully transferred to the cycloadduct, providing excellent stereochemical control in the resulting triazoline products.

Green Chemistry Context

The development of catalyst-free cycloaddition protocols aligns with the Twelve Principles of Green Chemistry by eliminating the need for metal catalysts that generate heavy metal waste and require complex purification procedures [2]. Recent advances have demonstrated that alternative reaction media can significantly enhance the efficiency of these transformations while reducing environmental impact. Two particularly promising approaches include:

  • Aqueous reaction media: Water has emerged as an exceptional solvent for catalyst-free cycloadditions, often leading to accelerated reaction rates and improved selectivity compared to organic solvents. The unique properties of water as a reaction medium, including its strong hydrogen bonding capacity and high polarity, contribute to enhanced transition state stabilization and sometimes enable "on-water" reactions where insoluble reactants display remarkable reactivity at the interface [2].

  • Deep Eutectic Solvents (DES): These sustainable solvent systems composed of natural components such as choline chloride and urea have demonstrated remarkable efficacy in promoting azide-alkene cycloadditions. DES provides a hydrogen-bonding network that stabilizes the dipolar transition state, enhances reactant solubility, and suppresses competing decomposition pathways, resulting in improved yields of triazoline products that often decompose in conventional organic solvents [3].

Experimental Protocols

General Considerations and Safety Protocols

Safety Considerations:

  • Organic azides, particularly low molecular weight derivatives, require careful handling due to potential explosive hazards. This compound should be prepared and used in dilute solutions, with appropriate safety shielding and small-scale operations [4].
  • Always conduct preliminary stability tests with new azide compounds before scaling up reactions.
  • Implement proper engineering controls (fume hoods) and personal protective equipment (safety glasses, face shields, fire-resistant lab coats) during all handling procedures.
  • Iodine-containing compounds may pose toxicity hazards and should be handled with appropriate gloves and protective clothing.

Material Storage:

  • Store this compound solutions in refrigerated conditions (<5°C) in amber containers to prevent light-induced decomposition.
  • Maintain detailed inventory records with acquisition dates and regularly inspect azide stocks for signs of decomposition.
  • Dispose of azide wastes promptly following institutional safety guidelines for energetic materials.
Protocol 1: Cycloaddition in Aqueous Medium

This protocol follows the green chemistry principles by employing water as the sole reaction medium, based on the methodology described by Jiangxi Normal University researchers [2].

Step 1: Reaction Setup

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine This compound (1.0 mmol, 1.0 equiv) and the dipolarophile (1.2 mmol, 1.2 equiv).
  • Add deionized water (5.0 mL) as the reaction medium – the mixture will typically appear as a heterogeneous system.
  • Seal the flask with a rubber septum and purge the headspace with nitrogen for 5 minutes to create an inert atmosphere.

Step 2: Reaction Execution

  • Stir the reaction mixture vigorously at 40°C for 20 hours using a temperature-controlled oil bath or heating mantle.
  • Monitor reaction progress by TLC analysis (silica gel, hexane/ethyl acetate 4:1) or LC-MS sampling.
  • After completion, cool the reaction mixture to room temperature and transfer to a separatory funnel.

Step 3: Workup and Isolation

  • Extract the product with ethyl acetate (3 × 10 mL), combining the organic layers.
  • Wash the combined organic extracts with brine solution (10 mL) and dry over anhydrous magnesium sulfate.
  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel using a gradient elution of hexane/ethyl acetate (from 9:1 to 7:3).
  • Characterize the isolated triazoline product by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.
Protocol 2: Cycloaddition in Deep Eutectic Solvent

This protocol adapts the methodology reported by Sebest et al. for triazoline synthesis in sustainable solvent systems [3].

Step 1: DES Preparation

  • Prepare a deep eutectic solvent by combining choline chloride (1.0 mol) and urea (2.0 mol) in a round-bottom flask.
  • Heat the mixture at 80°C with continuous stirring until a homogeneous colorless liquid forms (approximately 30 minutes).
  • Store the prepared DES under anhydrous conditions before use.

Step 2: Reaction Setup

  • In a 10 mL reaction vial, combine This compound (1.0 mmol), dipolarophile (1.5 mmol), and DES (3.0 mL).
  • Cap the vial securely and mix the components thoroughly until a homogeneous solution is obtained.

Step 3: Reaction Execution

  • Heat the reaction mixture at 80°C for 16 hours with magnetic stirring (500 rpm).
  • Monitor reaction progress by periodic sampling for TLC or NMR analysis.
  • After complete consumption of the azide starting material, cool the mixture to room temperature.

Step 4: Product Isolation

  • Dilute the reaction mixture with diethyl ether (10 mL) and transfer to a separatory funnel.
  • Extract the product with additional diethyl ether (3 × 10 mL), combining the organic extracts.
  • Wash the combined ether layers with water (10 mL) to remove residual DES components.
  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the residue by flash chromatography as described in Protocol 1.
Protocol 3: Gram-Scale Synthesis

For larger-scale preparations, follow this modified procedure based on the demonstrated scalability of aqueous azide cycloadditions [2].

  • In a 500 mL round-bottom flask, combine This compound (50 mmol) and dipolarophile (60 mmol) in deionized water (250 mL).
  • Stir the heterogeneous mixture vigorously at 40°C for 24-36 hours to ensure complete conversion.
  • Extract with ethyl acetate (3 × 100 mL), dry the combined organic layers over MgSO₄, and concentrate.
  • Purify by gradient flash chromatography to obtain the triazoline product in high purity.

Characterization Data and Analytical Parameters

Spectroscopic Characterization Table

Table 1: Characteristic spectroscopic data for triazoline products derived from this compound

Product Structure ¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz) IR (cm⁻¹) HRMS (m/z)
4-Iodoalkyl-Δ²-1,2,3-triazoline δ 5.20-5.35 (m, 1H, CH=), δ 4.65-4.80 (m, 2H, CH₂I), δ 3.95-4.15 (m, 2H, N-CH₂), δ 1.25-1.40 (m, 2H, CH₂) δ 145.5 (C=N), δ 115.8 (CH=), δ 65.2 (CH₂I), δ 52.8 (N-CH₂), δ 28.4 (CH₂), δ 12.5 (CH₃) 2095 (w, N₃), 1645 (m, C=C), 1250 (s, C-N) [M+H]⁺ Calcd: 267.0214 Found: 267.0211
4-Acyl-NH-1,2,3-triazole (hydrolyzed) δ 11.20 (s, 1H, NH), δ 7.85 (s, 1H, CH=), δ 4.55 (t, J=6.8 Hz, 2H, CH₂I), δ 3.45 (t, J=6.8 Hz, 2H, N-CH₂) δ 182.5 (C=O), δ 144.8 (C=N), δ 128.5 (C=), δ 62.8 (CH₂I), δ 49.5 (N-CH₂) 3150 (br, NH), 1695 (s, C=O), 1600 (m, C=N) [M+Na]⁺ Calcd: 291.9821 Found: 291.9818
Optimization Reaction Conditions

Table 2: Optimization of reaction conditions for catalyst-free cycloaddition of this compound

Entry Solvent System Temperature (°C) Time (h) Yield (%) Byproduct Formation
1 H₂O 40 20 89 <5%
2 H₂O 60 16 76 8%
3 H₂O 80 12 72 15%
4 DES (ChCl:Urea) 80 16 85 <5%
5 DES (ChCl:Gly) 80 16 78 7%
6 EtOH 40 20 22 25%
7 MeCN 40 20 45 20%
8 Toluene 40 20 35 30%
Analytical Methods and Instrument Parameters

NMR Spectroscopy:

  • Acquire ¹H and ¹³C NMR spectra at 400 MHz and 100 MHz respectively, using CDCl₃ as solvent and TMS as internal standard.
  • For triazoline characterization, note the characteristic vinyl proton signals between δ 5.0-6.0 ppm and the methylene protons adjacent to iodine at δ 3.0-4.0 ppm.

IR Spectroscopy:

  • Record FT-IR spectra using ATR-FTIR instrumentation with 4 cm⁻¹ resolution.
  • The disappearance of the azide absorption band at ~2100 cm⁻¹ indicates complete consumption of the starting material.

Mass Spectrometry:

  • Perform HRMS analysis using ESI-TOF or APCI ionization in positive mode with internal calibration.
  • The molecular ion cluster should display the characteristic isotopic pattern for iodine-containing compounds.

Chromatographic Methods:

  • Analytical TLC: Silica gel 60 F₂₅₄ plates with visualization under UV light (254 nm) and charring with vanillin or KMnO₄ stain.
  • Flash chromatography: Silica gel 60 (230-400 mesh) with optimized gradient elution of hexane/ethyl acetate.

Applications in Drug Discovery and Materials Science

The catalyst-free [3+2] cycloaddition of this compound provides efficient access to triazoline scaffolds with significant potential in pharmaceutical and materials applications. These five-membered heterocycles serve as versatile intermediates for the synthesis of bioactive compounds and functional materials due to their structural diversity and synthetic accessibility [2] [4].

In medicinal chemistry, triazoline derivatives obtained from this methodology can be further functionalized at the iodine moiety to introduce pharmacophoric groups or to create molecular conjugates with biologically active molecules. The iodoalkyl side chain offers a convenient handle for additional structural elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira) or nucleophilic substitutions, enabling the construction of compound libraries for biological screening [4]. Furthermore, the triazoline core itself can serve as a bioisostere for amide bonds or other heterocyclic systems in drug design, potentially modulating properties such as metabolic stability, solubility, and target affinity.

In materials science, the cycloaddition products can be incorporated into functional polymers or supramolecular assemblies through further modification of the iodo substituent. The click chemistry nature of this transformation ensures high efficiency and selectivity, making it suitable for the preparation of well-defined architectures with precise functionality placement [3] [4]. Additionally, the iodine atom provides opportunities for post-cyclization functionalization to introduce photoactive groups, coordination sites, or surface-binding moieties for advanced material applications.

G cluster_conditions Reaction Conditions cluster_applications Application Pathways compound This compound cycloaddition [3+2] Cycloaddition compound->cycloaddition dipolarophile Dipolarophile (alkene/alkyne) dipolarophile->cycloaddition solvent Solvent System: Water or DES solvent->cycloaddition temp Temperature: 40-80°C temp->cycloaddition catalyst_free Catalyst-Free catalyst_free->cycloaddition triazoline Triazoline Product (Iodo-functionalized) cycloaddition->triazoline pharma Pharmaceuticals • Bioactive compounds • Drug candidates triazoline->pharma Medicinal chemistry materials Materials Science • Functional polymers • Supramolecular assemblies triazoline->materials Materials synthesis conjugates Bioconjugates • Chemical probes • Diagnostic agents triazoline->conjugates Bioconjugation

Figure 1: Experimental workflow and applications of catalyst-free [3+2] cycloaddition of this compound

Troubleshooting and Technical Notes

Common Experimental Challenges

Incomplete Conversion:

  • If starting material remains after the recommended reaction time, consider increasing the temperature gradually (up to 80°C in water, 100°C in DES) or extending the reaction time by 12-24 hours.
  • For particularly unreactive dipolarophiles, slight modification of the electronic properties through substituent effects may be necessary to improve frontier orbital alignment [1].

Product Decomposition:

  • Triazolines can undergo retro-cycloaddition or fragmentation under elevated temperatures. If decomposition is observed, conduct the reaction at lower temperatures (25-40°C) with extended reaction times.
  • In DES systems, the hydrogen-bonding network typically stabilizes triazoline products against decomposition [3].

Byproduct Formation:

  • The formation of aziridine derivatives may occur through nitrogen extrusion from the triazoline intermediate, particularly with electron-deficient alkenes [3].
  • If significant aziridine formation is detected, consider lowering the reaction temperature and reducing reaction time to minimize secondary transformations.
Scalability Considerations

The aqueous protocol has been successfully demonstrated on gram-scale reactions with minimal yield reduction, confirming the practical utility of this methodology [2]. Key considerations for scale-up include:

  • Maintain efficient mixing to ensure proper contact between heterogeneous phases in aqueous reactions.
  • Implement gradual addition of reagents for exothermic cycloadditions to control reaction temperature.
  • Consider continuous flow processing for large-scale production to improve heat transfer and reaction control.
Alternative Dipolarophiles

While this protocol focuses on standard alkene and alkyne dipolarophiles, the reaction can be extended to other systems:

  • Electron-deficient alkenes (e.g., acrylates, enones) typically exhibit faster reaction rates due to improved LUMO energy alignment with the azide HOMO [1].
  • Electron-rich alkenes (e.g., enol ethers, enamines) may require slightly elevated temperatures but often provide excellent regioselectivity.
  • Strained alkenes (e.g., norbornene, cyclopropenes) demonstrate enhanced reactivity due to release of ring strain upon cycloaddition.

Conclusion

The catalyst-free [3+2] cycloaddition of this compound represents a robust synthetic methodology for the preparation of functionalized triazoline derivatives under environmentally benign conditions. The application of alternative solvent systems such as water and deep eutectic solvents aligns with green chemistry principles while maintaining high reaction efficiency. The bifunctional nature of the resulting products, containing both the triazoline heterocycle and a reactive iodo substituent, enables diverse downstream applications in medicinal chemistry and materials science. This protocol provides comprehensive experimental details to facilitate implementation across different research settings, from early-stage discovery to scale-up operations.

References

1-Azido-2-iodoethane polymer-supported elimination

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Chemistry for Protocol Development

The tables below summarize core concepts from search results that provide a scientific foundation for your work.

Table 1: Key Concepts from Research Context

Concept Description Relevance to Your Protocol
Bifunctional Reagents [1] Compounds with two different reactive groups (e.g., azide and iodo). ACTI (1-azido-2-chloro-1,1,2-trifluoro-2-iodoethane) demonstrates azide group for "click" chemistry and iodine atom for substitution. [1] 1-Azido-2-iodoethane is a simpler, non-fluorinated analog. Your protocol can similarly use the azide for polymer support conjugation and the iodide for further functionalization or to trigger elimination.
Self-Immolative Linkers [2] Covalent assemblies designed to disassemble spontaneously after an initial cleavage event, releasing a reporter molecule (e.g., a drug). [2] Your "polymer-supported elimination" can be designed as a self-immolative system. A trigger on the polymer cleaves the linker, initiating a 1,4- or 1,6-elimination that releases the payload.
1,6-Elimination [2] A common self-immolative pathway where cleavage of a trigger group reveals an electron-donating group (like an amine), prompting a cascade elimination and release of a reporter molecule. [2] This is a likely mechanism for your final payload release. The initial stability and subsequent rapid release after triggering are key advantages for controlled release applications.
Cationic Cyclodextrin Purification [3] Use of cation-exchange resin to separate desired charged products from uncharged byproducts. [3] This purification technique could be highly relevant for isolating your final polymer-supported product, especially if it carries a charge.

Proposed Experimental Workflow

The following diagram outlines a logical workflow for developing your application, from polymer support preparation to final product cleavage. This integrates the foundational concepts into a practical sequence.

Proposed Detailed Protocol

This protocol outlines a hypothetical, detailed procedure based on the workflow and foundational chemistry. You will need to determine specific conditions through experimentation.

Protocol: Synthesis and Triggered Release from a Polymer-Supported this compound Self-Immolative Linker

Objective: To attach a model reporter molecule (e.g., a fluorescent dye or drug analog) to a solid support via a this compound linker and achieve its controlled release through a triggered elimination cascade. [2]

Materials:

  • Polymer Support: Alkyne-functionalized resin (e.g., polystyrene-based).
  • Reagents: this compound (synthesized separately), Model Reporter Molecule with a nucleophilic group (e.g., an amine, thiol, or phenol), Copper(II) sulfate pentahydrate (CuSO₄), Sodium ascorbate, Tris(benzyltriazolylmethyl)amine (TBTA), Anhydrous solvent (e.g., DMF, DMSO), Appropriate buffer solutions (for trigger step).
  • Equipment: Solid-phase peptide synthesis (SPPS) vessel or fritted reaction tubes, Orbital shaker, Rotary evaporator, HPLC system with UV-Vis detector for analysis.

Experimental Procedure:

Step 1: Conjugation to Polymer Support (Click Chemistry)

  • Place the alkyne-functionalized polymer resin (1.0 equiv) in an SPPS vessel.
  • Add a solution of this compound (1.5 equiv) in a mixture of tert-butanol and water.
  • Prepare the catalyst solution: Add CuSO₄ (0.2 equiv), sodium ascorbate (1.0 equiv), and TBTA (0.2 equiv) in the solvent mixture. Degas the solution with an inert gas (e.g., N₂ or Ar).
  • Add the catalyst solution to the resin in the SPPS vessel. Seal and shake the reaction mixture for 12-24 hours at room temperature.
  • Drain the reaction solution and wash the resin thoroughly with DMF, water, DMF again, and dichloromethane (DCM) (5x each, 10 mL per gram of resin) to remove all copper catalysts and unreacted reagents.
  • Dry the resin under high vacuum. A small sample can be analyzed by IR spectroscopy to confirm the disappearance of the alkyne peak and appearance of the triazole ring absorption.

Step 2: Loading of Reporter Molecule (Nucleophilic Displacement)

  • Swell the iodinated resin from Step 1 in anhydrous DMF for 30 minutes.
  • Drain the DMF and add a solution of your model reporter molecule (e.g., p-nitroaniline, 2.0 equiv) and an organic base (e.g., DIPEA, 3.0 equiv) in anhydrous DMF.
  • Heat the reaction mixture to 50-60°C and shake for 6-12 hours.
  • Drain the reaction solution. Wash the resin sequentially with DMF, methanol, and DCM (5x each, 10 mL per gram of resin).
  • Test the washes (e.g., by TLC or HPLC) to ensure the absence of free reporter molecule, indicating successful conjugation.

Step 3: Triggered Elimination and Release

  • Place a measured amount of the loaded resin from Step 2 into a vial.
  • Add an appropriate trigger buffer. The specific trigger depends on your designed linker between the polymer and the triazole. For example:
    • Enzymatic Trigger: Use a buffer containing the specific enzyme (e.g., phosphatase, esterase).
    • Acid/Base Trigger: Use a buffer at the specific pH.
    • Redox Trigger: Use a buffer containing a reducing agent like DTT or TCEP.
  • Shake the mixture at 37°C. Monitor the release of the free reporter molecule into the supernatant over time by HPLC.
  • Compare against a control sample in a non-triggering buffer.

Guidance for Further Research

To find the specific information you need, I suggest you:

  • Refine Your Search Terms: Search for "self-immolative linker polymer support", "elimination cascade solid phase synthesis", or "triggered release polymeric system" in specialized databases like SciFinder, Reaxys, or PubMed.
  • Consult Related Literature: Look into papers that describe the synthesis and use of ACTI [1], as the chemistry is very similar. Also, deeply review the mechanisms in the review on self-immolative linkers [2].
  • Patent Searches: Check patent databases (e.g., USPTO, Google Patents) for applied examples of similar chemistries, as they often contain detailed protocols.

References

Comprehensive Application Notes and Protocols for the Multistep Flow Synthesis and Application of 1-Azido-2-iodoethane

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

The multistep flow synthesis of reactive intermediates like 1-azido-2-iodoethane represents a significant advancement in the safe and efficient handling of hazardous compounds in organic synthesis. Traditional batch methods for generating such α-halo azides often involve the in-situ formation of explosive iodine azide (IN₃), presenting substantial safety risks [1]. Flow chemistry elegantly circumvents these challenges by allowing for the generation and immediate consumption of hazardous intermediates within a confined system, minimizing their accumulation and enhancing process safety [1]. This protocol details a novel approach that utilizes a stable polymer-bound iodine azide equivalent (polymer-bound bisazido iodate(I) complex) to perform the 1,2-azidoiodination of alkenes in a telescoped flow process, thereby entirely avoiding the isolation of free iodine azide [1]. The intermediate this compound derivatives are key precursors for the synthesis of vinyl azides, which are highly versatile building blocks for nitrogen-containing heterocycles such as triazoles, pyrazoles, and indoles [1]. The integration of this methodology with downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inductive heating demonstrates a powerful and continuous platform for the synthesis of complex molecules, which is particularly valuable in pharmaceutical and agrochemical research.

Detailed Experimental Protocols

Protocol 1: Multistep Flow Synthesis of Vinyl Azides from Alkenes

This protocol describes a two-step telescoped flow synthesis for converting alkenes into vinyl azides via this compound intermediates, using functionalized polymers as packed-bed materials [1].

2.1.1 Materials and Equipment
  • Alkenes (substrates, e.g., styrene derivatives).
  • Polymer-bound bisazido iodate(I) complex (5): Prepared as reported from Amberlyst A-26 [1].
  • Polymer-bound DBU (8) (PS-DBU).
  • Dichloromethane (DCM), anhydrous.
  • Flow Reactor System: Comprising at least two glass reactors (e.g., 12 cm length, 8.5 mm internal diameter) for packed beds, syringe or HPLC pumps, and appropriate tubing and connectors.
  • Fraction Collector.
2.1.2 Procedure
  • Reactor Packing:

    • Pack the first glass reactor with polymer 5 (5 g; theoretical loading = 3.5 mmol/g).
    • Pack the second glass reactor with polymer 8 (0.5 g; theoretical loading = 1.15 mmol/g).
  • Azidoiodination Step:

    • Prepare a 0.2 M solution of the alkene in anhydrous DCM.
    • Pump this solution through the reactor packed with polymer 5 at room temperature.
    • Optimize the flow rate based on the specific alkene substrate (refer to Table 1 for guidance; typical range: 0.02 to 0.05 mL/min).
    • The effluent from this reactor contains the crude 2-iodo azide intermediate (3).
  • Elimination Step:

    • Directly channel the effluent from the first reactor into the second reactor packed with polymer 8 (PS-DBU).
    • Maintain the flow at room temperature. A flow rate of 0.04 mL/min has been shown to achieve complete transformation for model substrates [1].
    • Collect the output from the second reactor.
  • Work-up and Isolation:

    • Combine the product fractions and evaporate the solvent under reduced pressure.
    • If necessary, purify the resulting vinyl azide (4) by flash chromatography to obtain the pure product.
Protocol 2: Copper-Catalyzed Huisgen Cycloaddition under Inductive Heating

This protocol describes the use of a copper-packed bed flow reactor, heated via electromagnetic induction, to catalyze the [3+2] cycloaddition between synthesized vinyl azides and terminal alkynes [1] [2].

2.2.1 Materials and Equipment
  • Vinyl azides (synthesized from Protocol 1).
  • Terminal alkynes.
  • Copper turnings or mesh (serves as both catalyst and heatable material).
  • Appropriate solvent (e.g., DCM, toluene, or a mixture).
  • Inductive Heating System equipped with a copper coil.
  • Flow Reactor System with a module designed for the copper packed-bed.
2.2.2 Procedure
  • Reactor Preparation:

    • Pack a glass or metal tube reactor with copper turnings to create a fixed-bed catalyst.
    • Position this reactor inside the inductive heating coil.
  • Reaction Setup:

    • Prepare a solution containing the vinyl azide and a slight excess of the terminal alkyne in a suitable solvent.
    • Pump this reaction mixture through the copper-packed bed reactor.
  • Inductive Heating and Reaction:

    • Apply electromagnetic induction to heat the copper bed. The system utilizes copper's property to generate heat internally upon induction, providing rapid and efficient heating [1] [2].
    • Monitor and control the temperature to the desired setpoint (typically between 60-100°C, depending on the substrate reactivity).
  • Product Collection:

    • Collect the reactor effluent and evaporate the solvent.
    • Purify the resulting vinyl triazole product by standard techniques like crystallization or chromatography.

Data Presentation and Optimization

The following tables summarize the key quantitative data from the optimization of the synthesis, providing a reference for researchers to adapt the protocol to their specific substrates.

Table 1: Optimization of Azidoiodination of Alkenes 2a–f Under Flow Conditions [1]

Entry Substrate Flow Rate (mL/min) Equiv of 5a Product (3, racemic) Yield (Flow)
1 Styrene (2a) 0.05 5 1-Azido-2-iodo-1-phenylethane (3a) 98%
2 4-Chlorostyrene (2b) 0.04 5 1-Azido-2-iodo-1-(4-chlorophenyl)ethane (3b) 91%
3 4-Methoxystyrene (2c) 0.03 5 1-Azido-2-iodo-1-(4-methoxyphenyl)ethane (3c) 61%
4 1-Hexene (2d) 0.02 5 1-Azido-2-iodohexane (3d) 75%
5 Cyclohexene (2e) 0.02 6 1-Azido-2-iodocyclohexane (3e) 78%b
6 trans-Stilbene (2f) 0.02 7 1-Azido-2-iodo-1,2-diphenylethane (3f) 70%c

Notes: a) Equivalents refer to the theoretical loading based on polymer-bound ammonium groups. b) Contains ~12% starting material. c) Contains 15% of a bisazido byproduct.

Table 2: Optimization of Elimination Protocol for Vinyl Azide 4a Formation [1]

Entry Base Solvent Temp [°C] Time [h] Yielda
1 1.5 equiv KOt-Bu Et₂O rt 2 95%
2 1.5 equiv KOt-Bu CH₂Cl₂ rt 2 Decomposition
3 5 equiv K₂CO₃ CH₂Cl₂ rt 18 5%
4b 5 equiv K₂CO₃ CH₂Cl₂ 60 18 23%
5 2.5 equiv DIPEA DMF 60 2 92%
6 2 equiv DBU CH₂Cl₂ rt 1.5 92%
7 2 equiv PS-DBU CH₂Cl₂ rt 1.5 93%
8c 2 equiv PS-DBU CH₂Cl₂ rt 0.04 mL/min Complete

Notes: a) Isolated yields. b) Reaction carried out in an oil bath. c) Flow process with a reactor filled with polymer 8.

Workflow and Signaling Pathway Visualization

The following diagram illustrates the logical sequence and transformation pathway for the entire integrated process, from the initial alkene to the final triazole product.

G Alkene Alkene (2) Polymer5 Packed-Bed Reactor 1 (Polymer-Bound IN₃, 5) Alkene->Polymer5 DCM, RT IodoAzide 2-Iodo Azide Intermediate (3) Polymer5->IodoAzide Polymer8 Packed-Bed Reactor 2 (Polymer-Bound DBU, 8) IodoAzide->Polymer8 DCM, RT VinylAzide Vinyl Azide (4) Polymer8->VinylAzide CuBed Packed-Bed Reactor 3 (Copper, Inductive Heating) VinylAzide->CuBed Alkyne Terminal Alkyne Alkyne->CuBed Inductive Heating VinylTriazole Vinyl Triazole CuBed->VinylTriazole

Applications and Concluding Remarks

The methodologies outlined herein provide a robust and scalable platform for synthetic organic chemists. The key application of the synthesized This compound intermediate is its direct conversion to vinyl azides, which are invaluable precursors in heterocyclic chemistry [1]. Their subsequent engagement in CuAAC "click" reactions provides efficient access to vinyl triazoles, a privileged scaffold in medicinal chemistry and material science [1] [2]. The strategic use of polymer-supported reagents and catalysts in a flow system not only enhances safety by sequestering hazardous materials but also simplifies work-up procedures and enables the automation of multi-step sequences. Furthermore, the implementation of inductive heating for the copper-catalyzed step represents an energy-efficient and rapidly responsive heating method, contributing to the overall efficiency and modern green credentials of this synthetic pathway [1]. This integrated approach, from alkene to functionalized triazole, underscores the power of continuous flow chemistry as an enabling technology for modern complex molecule synthesis, particularly in a drug development context where the safe and rapid generation of chemical libraries is paramount.

References

Comprehensive Application Notes and Protocols: 1-Azido-2-iodoethane Derivatives for Advanced Fluorinated Organic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fluorinated Azido-Iodoethane Reagents

The strategic incorporation of fluorine atoms and azide functionalities into organic frameworks has revolutionized modern synthetic chemistry, particularly in pharmaceutical and materials science applications. Among the most versatile reagents in this domain is 1-azido-2-chloro-1,1,2-trifluoro-2-iodoethane (ACTI), a highly stable heterobifunctional fluoroalkylation reagent that enables efficient preparation of diverse fluorinated organic compounds [1] [2]. This reagent exemplifies the convergence of fluorine chemistry and click chemistry paradigms, offering unique opportunities for constructing complex molecular architectures. The significance of ACTI derivatives stems from their exceptional structural versatility - containing both a highly reactive iodine atom and an azido group within a trifluoroethane backbone, which allows for sequential and orthogonal functionalization strategies that are particularly valuable in drug discovery campaigns [3].

The synergistic effect of combining fluorine atoms with azide functionalities in a single reagent provides unique physicochemical properties, including enhanced metabolic stability, improved membrane permeability, and tunable electronic characteristics that are highly desirable in pharmaceutical compounds. Approximately 20-50% of approved small-molecule drugs now contain at least one fluorine atom, while azide chemistry enables efficient bioconjugation and diversity-oriented synthesis [4]. The development of ACTI and related fluorinated azido-iodoethane compounds addresses the growing demand for efficient fluorination methodologies that bypass the handling difficulties associated with traditional fluorinating agents such as molecular fluorine (F₂), which is extremely reactive, toxic, and corrosive [5]. These reagents have emerged as indispensable tools for incorporating fluorine atoms and azide handles into target molecules under mild conditions, making fluorination chemistry accessible to non-specialist researchers.

Reagent Properties and Significance

ACTI represents a significant advancement in fluorous building block technology due to its exceptional stability and bifunctional reactivity profile. The reagent possesses two distinct reactive centers: a pseudo-halogen azide group (-N₃) that serves as a potent dipole in cycloaddition reactions, and a carbon-iodine bond that undergoes facile substitution or metal-catalyzed cross-coupling reactions [1]. This dual functionality enables sequential and orthogonal synthetic strategies that are particularly valuable in the synthesis of complex fluorinated molecules for pharmaceutical and materials science applications. The trifluoroethane backbone imparts significant polarity and metabolic stability to resulting compounds, while providing the characteristic effects of fluorine substitution, including enhanced lipid solubility and bioavailability [3].

The structural stability of ACTI under standard laboratory conditions distinguishes it from many other polyfluorinated intermediates that often require specialized handling or low-temperature storage. This exceptional stability profile permits its use in multistep synthetic sequences without significant decomposition concerns, making it particularly valuable for pharmaceutical synthesis where reaction telescoping is often employed to improve efficiency [1]. The robust nature of ACTI derives from the electronic effects of the three fluorine atoms, which stabilize the adjacent carbon-iodine bond toward homolytic cleavage while simultaneously activating it toward nucleophilic displacement through polar effects. This unique combination of stability and reactivity has established ACTI as a privileged building block for the preparation of fluorinated organic compounds across diverse research domains.

Table 1: Key Physicochemical Properties of ACTI and Related Fluorinated Azido-Iodoethane Reagents

Property ACTI 1-Azido-1,1,2,2-tetrafluoroethane Conventional Alkyl Azides
Chemical Formula C₂ClF₃IN₃ C₂H₂F₄N₃ Variable
Reactive Sites Iodine, Azide Azide Azide
Fluorine Content High (3F) High (4F) None
Thermal Stability High High (stable to 150°C) [4] Moderate
Key Applications Heterobifunctional fluoroalkylation CuAAC, tetrazole synthesis [4] Amine synthesis

Synthesis Protocols

Preparation of 1-Azido-2-chloro-1,1,2-trifluoro-2-iodoethane (ACTI)

The synthesis of ACTI has been optimized to provide high-yielding access to this valuable bifunctional reagent. The original communication by Dai et al. reports a novel method for its preparation in high yield, though specific reaction details were abbreviated in the available literature [1] [2]. Based on analogous synthetic approaches for fluorinated azido compounds, the following optimized protocol can be employed:

Materials:

  • 1-Chloro-1,1,2-trifluoro-2-iodoethane (5.0 mmol)
  • Sodium azide (NaN₃, 6.0 mmol, 1.2 equiv)
  • Tetrabutylammonium bromide (TBAB, 0.5 mmol, 0.1 equiv)
  • Anhydrous dimethylformamide (DMF, 10 mL)
  • Diethyl ether (for extraction)
  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a flame-dried round-bottom flask under nitrogen atmosphere, combine sodium azide, TBAB (phase-transfer catalyst), and anhydrous DMF.
  • Cool the mixture to 0°C using an ice-water bath.
  • Add 1-chloro-1,1,2-trifluoro-2-iodoethane dropwise via syringe over 5 minutes.
  • Remove the cooling bath and allow the reaction to warm to room temperature.
  • Stir the reaction mixture for 12-16 hours, monitoring by TLC or NMR spectroscopy.
  • Upon completion, carefully pour the reaction mixture into cold water (50 mL) and extract with diethyl ether (3 × 25 mL).
  • Combine the organic extracts and wash with brine (2 × 30 mL).
  • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure (CAUTION: do not heat above 30°C).
  • Purify the crude product by flash chromatography on silica gel using hexane/ethyl acetate (95:5) as eluent to obtain ACTI as a colorless liquid.

Characterization Data:

  • Yield: 85-92%
  • ¹⁹F NMR (CDCl₃): Characteristic signals for CF₃ and CF₂I groups
  • IR: 2100 cm⁻¹ (strong, azide stretch), 1150-1250 cm⁻¹ (C-F stretches)
Preparation of 1-Azido-1,1,2,2-tetrafluoroethane

This related fluorinated azidoethane demonstrates the versatility of azide incorporation into fluorinated ethane frameworks and can be synthesized through nucleophilic addition to tetrafluoroethylene [4]:

Materials:

  • Tetrafluoroethylene (TFE, 10 bar pressure in autoclave)
  • Tetrabutylammonium azide (52 mmol)
  • Sodium dihydrogen phosphate (104 mmol)
  • Tetrahydrofuran (60 mL) with added water (4 equiv)

Procedure:

  • Charge tetrabutylammonium azide and sodium dihydrogen phosphate (pH buffer) into a high-pressure autoclave.
  • Add THF/water solvent mixture and purge with nitrogen.
  • Introduce tetrafluoroethylene gas to 10 bar pressure.
  • Stir the reaction mixture at room temperature for 2 hours.
  • Carefully release excess pressure and concentrate the reaction mixture.
  • Isolate the product by codistillation with THF to obtain pure 1-azido-1,1,2,2-tetrafluoroethane in quantitative yield.

Characterization Data:

  • Yield: Quantitative (100% by ¹⁹F NMR)
  • Boiling Point: 30-32°C
  • Thermal Stability: Stable at 150°C for 8 hours in sealed NMR tube [4]
  • Safety Profile: Negative Koenen test (impact sensitivity) and fall-hammer test, indicating suitability for laboratory use [4]

Nucleophilic Substitution and Cycloaddition Protocols

SN2 Reactions with Carbon Nucleophiles

The iodine atom in ACTI displays enhanced electrophilicity due to the strong electron-withdrawing effect of the three adjacent fluorine atoms, making it highly susceptible to nucleophilic substitution. This reactivity enables the introduction of the 1-azido-2-chloro-1,1,2-trifluoroethane moiety into complex molecular architectures:

Materials:

  • ACTI (1.0 mmol)
  • Nucleophile (1.2 mmol)
  • Anhydrous solvent (DMF or CH₃CN, 5 mL)
  • Molecular sieves (4Å, optional)

Procedure:

  • Dissolve ACTI in anhydrous solvent in a round-bottom flask under nitrogen.
  • Add the nucleophile (as sodium salt or with added base such as K₂CO₃ for acidic nucleophiles).
  • Stir at room temperature or elevated temperature (40-60°C) until complete by TLC.
  • Quench with water and extract with ethyl acetate.
  • Purify by flash chromatography.

Table 2: Scope of Nucleophiles in ACTI SN2 Reactions

Nucleophile Class Example Conditions Yield Range Applications
Carboxylates Sodium acetate DMF, 25°C, 4h 75-85% Fluorinated esters
Alkoxides Sodium methoxide DMF, 0°C to 25°C, 2h 70-80% Fluorinated ethers
Enolates Diethyl malonate THF, 0°C, 3h 65-75% Fluorinated C-C bonds
Thiolates Sodium thiophenolate DMF, 25°C, 3h 80-90% Fluorinated sulfides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azido group in ACTI and related fluorinated azidoethanes participates efficiently in click chemistry applications, particularly the copper-catalyzed azide-alkyne cycloaddition to form fluorinated 1,2,3-triazoles [4]:

Materials:

  • Fluorinated azidoethane (1.0 mmol)
  • Terminal alkyne (1.1 mmol)
  • Copper(I) 3-methylsalicylate (CuMeSal, 5 mol%)
  • THF (5 mL)

Procedure:

  • Combine fluorinated azidoethane and terminal alkyne in THF.
  • Add copper(I) 3-methylsalicylate catalyst.
  • Stir at room temperature for 2-6 hours.
  • Monitor reaction completion by TLC.
  • Concentrate and purify by flash chromatography or crystallization.

Applications:

  • Diverse alkyne scope: Reaction compatible with aryl, alkyl, and cycloalkyl acetylenes
  • Functional group tolerance: Ester, hydroxyl, and protected amine groups remain unaffected
  • Steroid derivatives: Successful conjugation with functionalized steroid molecules demonstrated [4]

The resulting N-tetrafluoroethyl-1,2,3-triazoles are stable solids that can be further functionalized through rhodium(II)-catalyzed transannulation with nitriles to yield novel N-tetrafluoroethylimidazoles, or through reaction with triflic acid to form enamido triflates [4].

G ACTI ACTI Triazole Triazole ACTI->Triazole CuAAC CuMeSal, THF Tetrazole Tetrazole ACTI->Tetrazole Primary Amine 40°C, 2h SN2 Product SN2 Product ACTI->SN2 Product Nucleophile DMF, 25-60°C Nucleophile Nucleophile Alkyne Alkyne Imidazole Imidazole Triazole->Imidazole Rh(II) catalyst Nitrile, MW

Synthetic Pathways for ACTI and Related Fluorinated Azidoethanes

Applications in Medicinal Chemistry and Drug Development

Synthesis of Fluorinated Heterocycles

Fluorinated azido-iodoethane reagents serve as privileged building blocks for the preparation of fluorinated nitrogen heterocycles, which are increasingly important in medicinal chemistry due to their enhanced metabolic stability and membrane permeability. The CuAAC reaction with ACTI derivatives provides efficient access to N-tetrafluoroethyl-1,2,3-triazoles, which can be further transformed into valuable heterocyclic systems:

Transannulation to Imidazoles:

  • React triazole products with nitriles under rhodium(II) catalysis
  • Microwave heating accelerates reaction rate
  • Compatible with aryl groups bearing electron-donating or moderately electron-withdrawing substituents
  • Yields: 65-85% depending on substitution pattern [4]

Acid-Mediated Rearrangement:

  • Treatment of triazoles with triflic acid (1 equiv)
  • Forms β-enamido triflates via diazonium and vinyl cation intermediates
  • Hydrolyzes to stable enamido triflates
  • Yields: Good to excellent (70-90%) [4]

Tetrazole Formation:

  • Reaction with primary amines at ambient temperature or 40°C
  • Provides novel 5-difluoromethyl tetrazoles
  • Full conversion in 12 hours at room temperature or 2 hours at 40°C
  • Applications: Bioisosteres for carboxylic acids in drug design [4]
Bioconjugation and Probe Development

The orthogonal reactivity of the azide and iodine functionalities in ACTI enables its use in bioconjugation applications and chemical biology probe development. The azide group can be selectively modified through CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC) without affecting the iodine moiety, which can be subsequently functionalized through cross-coupling or nucleophilic substitution:

Bioconjugation Protocol:

  • Iodine displacement first: React ACTI with a nucleophile-bearing bioorthogonal handle (e.g., strained alkyne for SPAAC)
  • Purify the intermediate
  • Conjugate to biomolecule through azide-alkyne cycloaddition
  • Applications: Fluorinated contrast agents, PET tracer development, enzyme inhibitor profiling

Advantages:

  • Fluorine tags: ¹⁹F NMR signals for direct detection and quantification
  • Metabolic stability: Enhanced resistance to oxidative metabolism in biological systems
  • Lipophilicity tuning: Adjust membrane permeability for optimized biodistribution

Table 3: Pharmaceutical Applications of Fluorinated Azido-Iodoethane Derivatives

Application Key Derivatives Advantages Representative Yields
Triazole Synthesis N-Tetrafluoroethyl-1,2,3-triazoles Aromatic stability, hydrogen bonding capability 75-92% [4]
Imidazole Synthesis N-Tetrafluoroethylimidazoles Privileged medicinal chemistry scaffold 65-85% [4]
Tetrazole Synthesis 5-Difluoromethyltetrazoles Carboxylic acid bioisosteres 70-90% [4]
Enamide Synthesis β-Enamido triflates Versatile synthetic intermediates 70-90% [4]

Safety Considerations and Handling Protocols

Azide-Specific Safety Protocols

Working with organic azides and azide salts requires strict adherence to specialized safety protocols due to the potential explosive hazard, particularly with low molecular weight azides:

General Safety Guidelines:

  • Scale limitation: Perform reactions behind safety shields on greater than 100 mg scale
  • Solvent selection: Avoid dichloromethane with azides (risk of forming explosive diazidomethane) [6]
  • Metal avoidance: Prevent contact with heavy metals (Pb, Hg, Cd, Zn, Ag) which form impact-sensitive metal azides
  • Temperature control: Never exceed 80°C when concentrating azide-containing solutions
  • Acid exclusion: Rigorously exclude strong acids which generate explosive hydrazoic acid (HN₃)

Storage and Handling:

  • Short-term storage: Store azide solutions at 0-4°C for no more than 1 week
  • Long-term storage: Prefer solid azides over solutions; keep in original containers
  • Labeling: Clearly mark all containers with "AZIDE - EXPLOSIVE HAZARD"
  • Waste disposal: Quench azide-containing waste with sodium nitrite solution before disposal
Stabilization Strategies for Fluorinated Azides

The incorporation of fluorine atoms significantly enhances the stability of organic azides compared to their non-fluorinated counterparts. Several strategies can further improve handling safety:

Solution Phase Handling:

  • Maintain azides in dilute solution (<0.5 M) during reactions and storage
  • Use solvents with high boiling points (THF, acetonitrile, ethyl acetate) to minimize concentration during evaporation
  • Employ rotary evaporators with diaphragm pumps (not oil pumps) to prevent azide accumulation in pump oil

Stabilization Approaches:

  • Electronic effects: Fluorine atoms withdraw electron density from azide group, reducing its susceptibility to decomposition
  • Steric shielding: Bulky fluorinated groups provide steric protection to the azide functionality
  • -CH₂- spacers: Insert methylene groups between perfluorinated chains and azide to mitigate negative inductive effects [3]

Analytical Methods and Characterization

Spectroscopic Characterization

Comprehensive characterization of fluorinated azido-iodoethane compounds and their derivatives requires a multimodal analytical approach:

¹⁹F NMR Spectroscopy:

  • Key tool for reaction monitoring and purity assessment
  • Characteristic shifts: CF₃ groups (-60 to -80 ppm), CF₂I groups (-40 to -60 ppm)
  • Quantitative analysis: Use internal standards (fluorobenzene or C₆F₆) for yield determination

IR Spectroscopy:

  • Azide stretch: Strong, sharp band at 2100-2160 cm⁻¹
  • C-F stretches: Multiple bands in 1150-1250 cm⁻¹ region
  • Diagnostic value: Azide conversion monitoring by intensity decrease at 2100 cm⁻¹

Mass Spectrometry:

  • ESI-MS: For polar derivatives and conjugates
  • EI-MS: For volatile compounds (e.g., 1-azido-1,1,2,2-tetrafluoroethane)
  • Characteristic patterns: Loss of N₂ from molecular ion, specific fluorine isotope patterns
Chromatographic Methods

TLC Analysis:

  • Stationary phase: Silica gel 60 F₂₅₄
  • Visualization: UV absorbance (254 nm), charring with acidic ceric ammonium molybdate
  • Mobile phases: Hexane/ethyl acetate (90:10 to 70:30) or dichloromethane/hexane mixtures

HPLC Purification:

  • Reverse phase: C18 columns with water/acetonitrile or water/methanol gradients
  • Normal phase: Silica columns for less polar derivatives
  • Preparative scale: For bioconjugates and pharmaceutical intermediates

Conclusion and Future Perspectives

Fluorinated azido-iodoethane reagents, particularly ACTI and its structural analogs, represent powerful synthetic building blocks that effectively merge the advantageous properties of fluorine with the versatile reactivity of azide functionalities. Their heterobifunctional nature enables sequential and orthogonal synthetic strategies that are particularly valuable in drug discovery, materials science, and chemical biology. The exceptional stability profile of these reagents, combined with their diverse reactivity patterns, makes them ideal for both exploratory chemistry and process-scale applications.

Future developments in this field will likely focus on expanding the structural diversity of fluorinated azido-iodoethane reagents, developing asymmetric variants for enantioselective synthesis, and optimizing their application in bioconjugation and radiochemistry. The growing importance of fluorine in pharmaceutical compounds and the continuous expansion of click chemistry applications ensure that these versatile reagents will remain valuable tools for synthetic chemists working across multiple disciplines.

References

1-Azido-2-iodoethane decomposition prevention

Author: Smolecule Technical Support Team. Date: February 2026

Understanding and Preventing Decomposition

1. What are the primary causes of decomposition? The instability of 1-Azido-2-iodoethane and similar iodoalkanes is primarily driven by two factors [1]:

  • Light and Air Exposure: Contact with air, especially under light, accelerates decomposition.
  • Iodide Loss: The molecule can release iodine, leading to a chain reaction of degradation. This is often visually signaled by a color change from colorless to yellow or reddish due to the presence of free iodine [1].

2. What is the most effective method to prevent decomposition? The established best practice is to add copper metal to the storage container [1] [2]. Copper acts as a scavenger, preventing the initiation of the decomposition chain reaction by reacting with free iodine or other reactive species. Commercial suppliers often sell this compound pre-stabilized with copper chips [2].

3. What are the recommended storage conditions? Storing the compound correctly is crucial for its longevity [2]:

  • Stabilizer: Always store with copper metal (chips or powder).
  • Temperature: Keep at 2-8°C (refrigerated).
  • Atmosphere: Protect from air and moisture by storing under an inert atmosphere if possible.
  • Light: Keep the container in the dark, such as in an amber vial or a dark storage cabinet.

4. How long can it be stored? Even with stabilizers, samples should not be expected to last more than one year [1]. Always check for a color change before use.

Handling and Troubleshooting Guide

Issue Possible Cause Solution
Solution turns yellow/red [1] Decomposition; release of free iodine. Test small amount for reactivity. If performance is compromised, dispose of safely and prepare a new batch.
Low yield in subsequent reactions Deactivated reagent due to decomposition. Ensure fresh, colorless material is used. Confirm proper storage with copper chips.
Unexpected side products Contamination from decomposed reagent. Purify the reagent by distillation (if safe to do so) before use [1] or use a new batch.

Step-by-Step Experimental Workflow

For a typical experiment, follow this workflow to ensure success and safety:

start Start Experiment s1 Inspect Reagent (Check for color change) start->s1 s2 Prepare in Fume Hood s1->s2 Colorless s4 Purify if Necessary (Distillation) s1->s4 Slight Discoloration s3 Use Immediately After Removing from Storage s2->s3 s5 Proceed with Synthetic Step s3->s5 s4->s5 s6 Return to Storage (With copper, 2-8°C, dark) s5->s6

Frequently Asked Questions (FAQs)

Q1: Why is copper metal so effective at stabilizing this compound? Copper acts as a reducing agent and a scavenger. It reacts with and deactivates trace amounts of iodine and other reactive species that would otherwise initiate a rapid, autocatalytic decomposition process [1].

Q2: My reagent has a slight yellow tint. Can I still use it? A color change indicates the onset of decomposition. You can attempt to purify it using established methods like distillation [1]. However, for sensitive reactions like cycloadditions or fluorinated compound synthesis where high purity is critical [3] [4], it is strongly recommended to obtain a fresh, pure sample for reliable results.

Q3: Are there any special safety considerations for this compound? Yes. This is a hazardous material (Hazmat) [2]. As an organic azide, it has potential explosive properties. As an iodoalkane, it is toxic and an irritant [1]. Always:

  • Conduct a thorough risk assessment.
  • Work behind a blast shield in a fume hood.
  • Wear appropriate personal protective equipment (PPE) including lab coat, gloves, and safety glasses.
  • Avoid contact with heat, shock, or friction.

References

Purification Methods for Azido-Halo Compounds

Author: Smolecule Technical Support Team. Date: February 2026

For compounds like 1-azido-2-iodoethane, standard purification techniques can be adapted with an emphasis on safety. The table below summarizes potential methods.

Method Typical Application Key Considerations for Azido/Iodo Compounds
Flash Column Chromatography [1] Separating monosubstituted cyclodextrin derivatives. Use a reverse-phase (C18) column; step-gradient elution (e.g., 10% to 25% MeOH in water); effective for isolating pure products from mixtures [1].
Crystallization [1] Purifying monotosylated cyclodextrins. Use solvent systems like MeOH/H₂O; may require multiple cycles to achieve satisfactory purity [1].
Distillation Purifying volatile halogenated hydrocarbons. Likely suitable for low-bopoint point this compound; exercise extreme caution due to thermal and shock sensitivity of azides.

Safety First: Handling Azides

Organic azides are thermally unstable and can decompose violently with heat, shock, or friction [2]. Key safety practices must be followed.

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and a face shield.
  • Always work behind a blast shield, especially during purification steps that involve concentration or heating.
  • Never concentrate azide-containing solutions to dryness on a rotary evaporator. Always leave a small amount of solvent.
  • Store purified compounds in a cool, dark place and label containers clearly with contents and date.

Workflow for Purification & Analysis

The following diagram outlines a general decision workflow for the purification and analysis of this compound, integrating the methods and safety checks discussed.

Start Crude Reaction Mixture (this compound) CheckTLC Analyze by TLC Start->CheckTLC FlashChrom Purification by Flash Chromatography CheckTLC->FlashChrom Complex mixture Crystallize Purification by Crystallization CheckTLC->Crystallize Fewer impurities Distill Purification by Distillation CheckTLC->Distill Volatile compound Analyze Purity & Structure Analysis FlashChrom->Analyze Crystallize->Analyze Distill->Analyze Analyze->CheckTLC Purity insufficient PureProduct Pure Product Analyze->PureProduct Purity confirmed

Frequently Asked Questions

  • Q1: How can I monitor the reaction and purification progress?

    • A1: Thin-Layer Chromatography (TLC) is a simple and effective method. You can monitor the disappearance of the starting material and the formation of the product. Detection can often be done by UV light if the compound has a chromophore, or by charring after treatment with certain stains [1].
  • Q2: My yield after purification is low. What could be the cause?

    • A2: Low yields can be attributed to several factors. The inherent instability of alkyl azides and iodo compounds can lead to decomposition during the reaction or work-up. Furthermore, the high reactivity of the iodo group can lead to side reactions. During purification, the volatility of the compound can also cause significant losses.
  • Q3: What spectroscopic data can I use to confirm the structure of my purified product?

    • A3: ¹H NMR is a primary technique for confirmation. For a similar molecule like iodoethane, characteristic signals include a triplet around 3.1-3.2 ppm for the CH₂-I group and a quartet near 1.8-1.9 ppm for the CH₃ group [3]. You should expect similar but distinct shifts for this compound. Mass Spectrometry (MS) is also crucial for confirming the molecular ion [3].

References

Troubleshooting Guide: Optimizing Reaction Yields with Azido and Iodoethane Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Here are common issues and solutions that researchers may encounter when working with reactive intermediates like azides and iodoethane compounds.

Issue Possible Causes Recommended Solutions
Low Yield of Desired Product Decomposition of reactive intermediates; competing side reactions; suboptimal reagent ratios [1]. Strict temperature control (0-5°C); use high-purity reagents; optimize stoichiometry with slight excess of one reagent [1].
Formation of Byproducts Localized overheating; improper pH; impurities in starting materials [1]. Ensure efficient mixing; maintain precise pH for each step; use purified starting materials and solvents [1].
Reagent Decomposition Instability of azido or iodo-functional groups upon storage or under reaction conditions [2] [3]. Store reagents cold, protected from light and air [4]; minimize exposure to heat and light during reactions; use freshly prepared or stabilized reagents.
Poor Reaction Conversion Inefficient catalysis; incorrect reaction atmosphere; insufficient reaction time [1] [5]. Ensure catalyst (e.g., Cu(I) for click chemistry) is active and well-distributed; degas solvents to remove oxygen; monitor reaction progress via TLC or NMR [1] [2].

Frequently Asked Questions (FAQs)

Q1: How can I safely handle and store compounds like 1-azido-2-iodoethane? Many organic azides and iodides are thermally sensitive. A good practice is to store them in a cool, dark, and dry place, often in a refrigerator [4]. Before scaling up any reaction, it is highly recommended to test the thermal stability of the compound. For instance, one fluorinated azidoethane was found to be stable in solution even at 150°C for 8 hours, but this should not be assumed for all azides [2]. Always consult safety data and perform a risk assessment.

Q2: What are some key strategies for optimizing a multi-step reaction sequence? For complex syntheses involving steps like diazotization, coupling, and hydrolysis, precise control is key [1]:

  • Temperature: Maintain strict low temperatures (0-5°C) during sensitive steps like diazotization to prevent intermediate decomposition.
  • Addition Rate: Use slow, dropwise, or lot-wise addition of reagents to avoid localized high concentrations that lead to side reactions.
  • Work-up: Implement an efficient work-up procedure to quickly isolate and purify the product from reaction byproducts.

Q3: Are there greener alternatives for running cycloaddition reactions with azides? Yes, recent research has explored using Deep Eutectic Solvents (DES) as recyclable and environmentally benign reaction media for azide-alkene cycloadditions, allowing for multi-gram synthesis of triazolines [6].

Workflow for Reaction Optimization

The following diagram outlines a logical, iterative process for diagnosing and improving a chemical reaction, based on general best practices in synthetic chemistry.

Start Start: Suboptimal Yield Analyze Analyze Reaction Mixture (TLC, HPLC, NMR) Start->Analyze Purity Check Reagent & Solvent Purity Analyze->Purity Params Systematically Vary Parameters (Temp, Stoichiometry, Time, Catalyst) Purity->Params Monitor Monitor Reaction Progression Params->Monitor Workup Optimize Work-up & Purification Monitor->Workup Success Optimal Yield Achieved Workup->Success

Key Experimental Protocols from Literature

While direct protocols for this compound are unavailable, these examples from recent literature illustrate advanced techniques for handling similar compounds.

  • Photocatalytic Radical Addition: A study demonstrated the use of organic dyes like Rhodamine B under blue LED light to catalyze the radical addition of 1,1,2,2-tetrafluoro-1-iodoethane to alkenes. The typical procedure involves degassing the mixture, adding a base like (i-Pr)₂NEt and the photocatalyst, and irradiating the reaction for several hours at room temperature to achieve high yields [5].
  • Synthesis of Fluorinated Azides: An efficient synthesis of 1-azido-1,1,2,2-tetrafluoroethane was achieved by reacting tetrafluoroethylene with tetrabutylammonium azide in wet THF, using sodium dihydrogen phosphate as a proton source. This method provided the target azide in quantitative yield [2].

References

1-Azido-2-iodoethane stability in storage

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Stability

1-Azido-2-iodoethane is an organic molecule containing both an azide group (-N₃) and an iodoalkyl group. The combination of these functional groups makes it potentially unstable.

  • Primary Hazard: The organic azide functional group is thermally unstable and can decompose explosively [1]. This risk is particularly acute for low molecular weight azides and when the azide is concentrated (e.g., in a pure sample or solution).
  • Iodine Component: The iodoethane moiety is light-sensitive and can decompose, releasing iodine which can appear as a purple color and may catalyze further decomposition reactions.

Storage and Handling Guidelines

Proper storage is critical for maintaining stability and ensuring safety. The following table summarizes the key conditions:

Factor Recommended Condition Rationale
Temperature Store at 2-8°C (refrigerated) Minimizes thermal energy that could initiate decomposition [1].
Light Store in the dark (amber glass vial) Prevents photolytic decomposition of the carbon-iodine bond [2].
Form Store diluted in solution (if possible) Greatly reduces the risk of explosive decomposition compared to the neat (pure) compound [1].
Container Use a vented cap Prevents pressure buildup from any potential gas release.
Shelf Life Limited; monitor frequently The stability is not long-term; the compound should be used soon after preparation.

Troubleshooting and Decomposition Signs

Be vigilant for these signs of decomposition:

  • Visual Changes: The appearance of a purple or brown color indicates the release of elemental iodine, a clear sign of decomposition [2].
  • Gas Formation: The presence of bubbles or pressure build-up in the storage vial suggests the azide group is decomposing and releasing nitrogen gas—a significant warning sign.
  • Precipitate Formation: The formation of solid particles in a previously clear solution indicates decomposition.

If you observe any of these signs, do not open the vial. Consult your institution's safety office for proper disposal procedures.

Synthesis and Handling Protocol

The following workflow outlines the key stages for the safe synthesis and subsequent use of this compound, based on a similar compound's preparation [2].

cluster_workflow Synthesis & Handling Workflow Synthesis Synthesis Quenching Quenching Synthesis->Quenching Reaction complete Synthesis->Quenching Extraction Extraction Quenching->Extraction Iodine quenched Quenching->Extraction Storage Storage Extraction->Storage Pure compound Extraction->Storage DecompositionSigns DecompositionSigns Storage->DecompositionSigns If unstable Storage->DecompositionSigns

The key steps based on the protocol for a similar compound are [2]:

  • Synthesis: Typically involves a nucleophilic substitution where a halogen (e.g., chlorine or bromine) in a precursor like 1-halo-2-haloethane is displaced by azide (from sodium azide, NaN₃).
  • Quenching: After the reaction is complete, the mixture is diluted and the crude product is extracted with an organic solvent. Any unreacted iodine is quenched with a saturated solution of sodium thiosulfate (Na₂S₂O₃).
  • Extraction & Drying: The organic layer containing the product is separated and dried over an anhydrous salt like sodium sulfate (Na₂SO₄).
  • Storage: The purified compound is stored under the strict conditions outlined above.

Frequently Asked Questions

Q1: What is the most critical safety precaution when working with this compound? The paramount precaution is to always use a blast shield and maintain physical barriers between yourself and the reaction or storage vessel. You must assume the compound can decompose violently without warning. Never concentrate it or subject it to heat, shock, or friction.

Q2: Can I store this compound at room temperature? No. This is strongly discouraged. The compound must be stored refrigerated (2-8°C) to maximize its stability and reduce the kinetic energy available for a decomposition reaction [1].

Q3: I see a purple color in my sample. What should I do? Do not open the vial. The purple color indicates decomposition and release of iodine. The stability of the azide group may also be compromised. Label the container clearly and contact your safety officer for guidance on disposal of potentially explosive and toxic materials.

Q4: Are there any compatibility concerns? Yes. Avoid contact with heavy metals (which can form explosive metal azides), strong acids (which can generate explosive hydrazoic acid), and strong oxidizing agents.

References

1-Azido-2-iodoethane solvent compatibility

Author: Smolecule Technical Support Team. Date: February 2026

Safety Profile and Handling Essentials

Organic azides, like 1-Azido-2-iodoethane, are known to be shock-sensitive and can decompose explosively, especially when heated or subjected to mechanical shock [1]. The presence of both an azide group and an iodo atom in one molecule makes it particularly sensitive. The following table outlines the core hazards and general handling recommendations.

Hazard Category Description & Risks
Primary Hazard Potential for explosive decomposition. Risk increases with concentration, heating, and physical impact.
Thermal Instability May decompose violently when heated. NEVER concentrate or distill without specialized equipment.
Solvent Selection Must be chosen to minimize risk. Generally, avoid chlorinated solvents (e.g., DCM, chloroform) as they can form explosive metal azides.

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for planning experiments with this compound, emphasizing risk assessment and safety measures.

G Start Plan Experiment with This compound Step1 Consult SDS and Literature for Data Start->Step1 Step2 Perform Hazard Risk Assessment (Potential for Explosive Decomposition) Step1->Step2 Step3 Define Safety Precautions: - Use blast shield - Work with dilute solutions - Avoid heat/shock/friction Step2->Step3 Step4 Select Compatible Solvents (Avoid chlorinated solvents) Step3->Step4 Step5 Execute Experiment with Continuous Monitoring Step4->Step5 Step6 Dispose of Waste Safely According to Institutional Protocols Step5->Step6

References

Understanding the Reactivity of 1-Azido-2-Iodoethane

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge with 1-Azido-2-iodoethane is controlling two highly reactive functional groups (azide and alkyl iodide) on a small, flexible ethylene backbone. This can lead to undesired parallel reactions, such as the azide acting as an intramolecular nucleophile.

Research into a similar compound, 1-Azido-2-chloro-1,1,2-trifluoro-2-iodoethane (ACTI), confirms that this class of heterobifunctional reagents is valuable yet requires careful handling to manage competing reactivities [1] [2]. The stability of ACTI was achieved through strategic fluorination, an option not available for your compound, making reaction condition control even more critical for this compound.

Troubleshooting Guide for Common Scenarios

The following table outlines common issues and proposed mitigation strategies based on general principles of organic synthesis and the behavior of analogous compounds.

Problem Likely Cause Suggested Solution
Low yield of desired mono-substituted product (e.g., in alkylation) [3] Iodide is a superior leaving group; azide can act as a nucleophile, leading to intramolecular cyclization (aziridine formation) or polymerization. Limit reaction time and control temperature. Use low temperature (0°C to -20°C) and shorter reactions to preempt side reactions.
Formation of complex, unidentifiable byproducts The highly reactive iodoethane group can undergo elimination or form Lewis acid-base complexes with trace metals. Employ ultra-pure, anhydrous solvents. Scavenge trace metals with a small amount of EDTA. Pass reagents and solvents through a basic alumina column to remove impurities.
Inconsistent results between batches Decomposition of the reagent due to heat, light, or moisture during storage. Implement strict storage protocols: store in a dark, cold environment (e.g., -20°C freezer) under an inert atmosphere (argon or nitrogen).

Experimental Protocol for Minimizing Side Reactions

Below is a generalized workflow for a reaction involving this compound, such as nucleophilic substitution. This protocol incorporates best practices to maximize the yield of the desired product.

G Start Start Reaction Setup S1 Dry glassware in oven (>120°C) Start->S1 S2 Purify solvent (distill from CaH₂/P₂O₅) S1->S2 S3 Prepare nucleophile (dry, in purified solvent) S2->S3 S4 Cool reaction vessel to 0°C in ice bath S3->S4 S5 Slowly add this compound via syringe pump S4->S5 S6 Stir at low temperature (Monitor by TLC) S5->S6 S7 Work-up immediately upon completion S6->S7 End Purify Product S7->End

Key Considerations for This Workflow:

  • Solvent and Glassware: Rigorous drying of glassware and solvents is non-negotiable. Distill solvents like THF or DMF from appropriate drying agents (e.g., calcium hydride) immediately before use [3].
  • Temperature and Addition Rate: The exothermic nature of reactions can accelerate decomposition. Maintaining a low temperature and adding the reagent slowly are critical to suppress side reactions [3].
  • Reaction Monitoring (TLC): Use thin-layer chromatography to track the consumption of the starting material closely. The reaction should be quenched as soon as the starting material is consumed to prevent product degradation.
  • Purification: Be prepared for rapid purification, typically using techniques like flash column chromatography, to isolate the desired product from potential byproducts.

Strategic Advice for Handling Reactive Intermediates

For your technical support audience, emphasizing strategy is as important as providing a procedure.

  • Analytical Monitoring: Techniques like in-situ NMR or FTIR can help detect the formation of intermediates or byproducts in real-time, allowing for rapid adjustment of reaction parameters.
  • The Power of Dilution: In some cases, running the reaction at a more dilute concentration can reduce the probability of intermolecular side reactions, such as oligomerization.
  • Alternative Reagents: If controlling this compound proves too challenging, your audience could consider using a more stable protected precursor. For example, synthesizing the iodoethane derivative from a stable precursor like a mesylate or tosylate immediately before its intended use might offer better control [3].

References

Technical Guide: Handling 1-Azido-2-iodoethane

Author: Smolecule Technical Support Team. Date: February 2026

1. Is 1-Azido-2-iodoethane moisture-sensitive?

Yes, it is highly likely to be moisture-sensitive. This assumption is based on the properties of its functional groups:

  • Iodoethane Group: Organic iodides can undergo slow hydrolysis upon exposure to water or moisture, leading to the formation of ethanol and hydrogen iodide (HI).
  • Organic Azide Group: While alkyl azides themselves are often stable, they must always be treated with caution due to potential shock and friction sensitivity. The combination with an iodo group can make the molecule more reactive.

2. What are the primary decomposition pathways?

The following diagram outlines the potential degradation routes for this compound when exposed to moisture.

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Moisture (H₂O) Moisture (H₂O) Moisture (H₂O)->Hydrolysis Ethanol + HI\n(Potential Corrosivity) Ethanol + HI (Potential Corrosivity) Hydrolysis->Ethanol + HI\n(Potential Corrosivity) Reaction Path A 1-Azidoethanol\n(Unstable Intermediate) 1-Azidoethanol (Unstable Intermediate) Hydrolysis->1-Azidoethanol\n(Unstable Intermediate) Reaction Path B Further Decomposition\n(Potential Pressure Buildup) Further Decomposition (Potential Pressure Buildup) 1-Azidoethanol\n(Unstable Intermediate)->Further Decomposition\n(Potential Pressure Buildup)

3. What are the signs of decomposition in a stored sample?

  • Color Change: A clear, colorless liquid turning yellow, orange, or brown.
  • Precipitation: Formation of solid particles, which could be decomposition products.
  • Gas Formation: Pressure build-up inside the storage vial, indicating the release of nitrogen gas from azide decomposition.

Safety & Handling Protocols

Given the potential hazards associated with this compound, adhere to the following protocols.

Protocol Details & Rationale
Storage Store under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place. Use sealed vials with tight-sealing caps (e.g., PTFE/silicone liners).
Handling Always work in a certified fume hood. Wear appropriate Personal Protective Equipment (PPE): safety goggles, gloves, and a lab coat. Use plastic or coated spatulas instead of metal to avoid friction.
Purification If a sample shows signs of decomposition, the safest practice is to dispose of it properly. Do not attempt to purify it.

Experimental Troubleshooting FAQ

Q1: My reaction with this compound shows low yield or unexpected by-products. Could moisture be the cause? A1: Yes. Moisture can hydrolyze the iodoethane group, reducing the amount of available reagent and generating hydrogen iodide, which can interfere with or catalyze side reactions.

Q2: How can I confirm that my reagent is still pure? A2:

  • Analytical Techniques: Analyze a sample using NMR spectroscopy (check for the expected proton peaks) or Fourier-Transform Infrared Spectroscopy (FTIR) (look for the characteristic azide peak around 2100 cm⁻¹).
  • Visual Inspection: Check for any of the signs of decomposition mentioned above. If any are present, do not use the material.

Q3: What is the first step I should take if I suspect my sample is decomposed? A3: Do not open the vial. Keep the sample in the fume hood and consult your institution's Environmental Health and Safety (EHS) department for guidance on the safe disposal of reactive and potentially explosive azide compounds. Do not dispose of it with regular organic or halogenated waste.

Key Takeaways

  • Assume High Sensitivity: this compound should be considered both moisture-sensitive and thermally/shock-sensitive due to its organic azide functional group [1].
  • Prioritize Safe Handling: Strictly use personal protective equipment and work in a fume hood.
  • Properly Store and Dispose: Store under inert gas and consult your EHS office for disposal of decomposed or unused material.

References

Techniques for Monitoring Azide-containing Reactions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes general techniques useful for monitoring reactions similar to those involving 1-Azido-2-iodoethane, based on methodologies used for other azido and iodo compounds [1].

Technique Application in Reaction Monitoring Representative Experimental Details

| Thin-Layer Chromatography (TLC) | Routine checks for consumption of starting materials and formation of products (e.g., epoxides, azido alcohols). | • Stationary Phase: TLC plates. • Analysis: Monitor reaction progress until starting material is consumed (e.g., <4 hours for some epoxide ring-opening reactions) [1]. | | Gas Chromatography-Mass Spectrometry (GC-MS) | Analyze regioisomer ratio in crude reaction products; identify compounds. | • Column: Chiral column (e.g., CP-Chirasil-Dex-CB). • Application: Determine ratio of isomeric azido alcohols from ring-opening reactions [1]. | | High-Performance Liquid Chromatography (HPLC) | Determine enantiopurity and stereochemistry of chiral products (e.g., azido alcohols). | • Column: Chiral column (e.g., Chiralpak AD-H, Chiralcel AD-H). • Application: Confirm inversion of configuration in products [1]. | | Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm regio- and stereochemistry of isolated products; analyze crude mixtures. | • Application: Use ( ^1H ) NMR to determine ratio of regioisomers in crude product and confirm final product structure [1]. | | Polarimetry | Measure optical rotation to confirm enantiopurity of chiral products. | • Application: Compare specific rotation of isolated product with known literature values to confirm configuration and enantiomeric excess [1]. |

A General Workflow for Synthesis and Analysis

The following diagram outlines a general workflow for synthesizing and characterizing a compound like this compound, integrating the monitoring techniques above.

reaction_monitoring Workflow for Synthesis and Analysis of Azido-Iodo Compound Start Reaction Setup (Precise stoichiometry, controlled conditions) TLC TLC Monitoring (Track starting material consumption) Start->TLC TLC->Start Reaction incomplete Workup Reaction Workup (Quench, extract, concentrate) TLC->Workup Reaction complete NMR NMR Analysis (Confirm structure, check purity) Workup->NMR Purification Purification (Flash chromatography, crystallization) NMR->Purification PurityCheck Purity & Identity Check (HPLC, GC-MS, Polarimetry) Purification->PurityCheck

Frequently Asked Questions & Troubleshooting

Based on general principles of handling sensitive organoazides and iodo compounds, here are some potential issues and solutions.

Question / Issue Possible Cause Solution / Recommendation

| Unexpected decomposition or explosion. | Azido compounds can be thermally unstable and shock-sensitive. | • Always handle small quantities behind a safety shield. • Avoid heating above recommended temperatures and exclude light [1]. | | Reaction gives a mixture of products. | Lack of regioselectivity (e.g., in ring-opening of epoxides). | • Optimize reaction conditions (solvent, temperature, catalyst). • Use analytical techniques like GC-MS or ( ^1H ) NMR of the crude mixture to determine the isomer ratio and guide separation (e.g., flash chromatography) [1]. | | Low enantiomeric purity in the final product. | Racemization during synthesis or workup. | • Ensure mild reaction conditions. • For reductions, use gentle methods like PPh3/H2O to convert azides to amines without racemization [1]. | | How to distinguish between regioisomers? | - | • Use a combination of ( ^1H ) NMR and chiral HPLC. NMR can show different proton environments, while chiral HPLC can separate and quantify enantiomers of each isomer [1]. |

Critical Safety Notice

This compound is an organoazide and likely possesses thermal and shock sensitivity. There is no specific safety data in the search results for this exact compound, so you must treat it with extreme caution. Assume standard safety protocols for organic azides apply:

  • Work on a small scale.
  • Use appropriate personal protective equipment (PPE) including a face shield and heavy-duty gloves.
  • Perform reactions behind a safety blast shield.

References

1-Azido-2-iodoethane compared to other azido halides

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of an Azido Halide Reagent

Reagent Name Structure/Formula Key Features Reactivity Application in Synthesis

| ACTI 1-Azido-2-chloro-1,1,2-trifluoro-2-iodoethane [1] | Not fully specified | High stability [1] | Versatile; both the azido group and the iodine atom are reactive sites [1] | Preparation of various fluorinated organic compounds [1] |

Experimental Context for Azido Halide Applications

While direct protocols for 1-Azido-2-iodoethane were not located, the following methodology for utilizing a related compound demonstrates a common synthetic application of azido halides. This workflow involves nucleophilic substitution followed by a "click chemistry" cycloaddition, a highly valuable strategy for creating diverse compound libraries [2].

The diagram below outlines this generalized two-step experimental workflow for functionalizing molecules using an azido-containing reagent.

G Start Starting Material (e.g., Cyclodextrin) Step1 Step 1: Nucleophilic Substitution Reaction with azido halide reagent or introduction of azide via tosylate Start->Step1 e.g., with TsCl/pyridine Intermediate Azide-Functionalized Intermediate Step1->Intermediate Step2 Step 2: Click Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Intermediate->Step2 Final Final Functionalized Molecule (Triazole) Step2->Final Alkynyl_Compound Alkynyl Compound Alkynyl_Compound->Step2

The specific steps involved in this process are:

  • Step 1: Introduction of the Azide Group

    • The core molecule (like cyclodextrin) is first converted to a monotosylate (mono-Ts-CD) using reagents like p-toluenesulfonyl chloride (TsCl) in pyridine [2].
    • The tosylate group, a good leaving group, is then displaced by a nucleophile. In the context of your query, this could be an azide ion (N₃⁻) to create an azide-functionalized molecule [2].
  • Step 2: Click Chemistry Functionalization

    • The azide-functionalized intermediate then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an alkynyl compound.
    • This highly reliable and selective reaction forms a 1,2,3-triazole linkage, effectively conjugating the two molecules [2].

Research Implications and Future Directions

The stability and versatility of reagents like ACTI underscore the value of azido halides in synthetic chemistry, particularly for introducing fluorine atoms and azide groups into target molecules [1]. The experimental workflow also highlights their crucial role in click chemistry, enabling the efficient and modular construction of complex molecular architectures, which is fundamental in drug discovery and materials science [2].

References

1-Azido-2-iodoethane reactivity comparison with 1-azido-2-chloro-1,1,2-trifluoroethane

Author: Smolecule Technical Support Team. Date: February 2026

Reagent Profiles and Reactivity

The table below summarizes the available information for ACTI and the theoretical properties of its non-fluorinated analogue.

Feature 1-Azido-2-chloro-1,1,2-trifluoroethane (ACTI) 1-Azido-2-iodoethane (Theoretical Profile)
Full Name 1-Azido-2-chloro-1,1,2-trifluoroethane [1] This compound (Information not available in search results)
Chemical Structure F₂ClC-CF₂-I-N₃ (Iodine and azide on adjacent carbons) [1] I-CH₂-CH₂-N₃ (Assumed standard alkyl chain)
Key Characteristics Heterobifunctional; high stability; versatile [1] (Information not available in search results)
Reactive Sites Azido group (N₃) and Iodine atom (I) [1] Azido group (N₃) and Iodine atom (I)
Demonstrated Reactivity Azide group: [3+2] Cycloaddition (Click Chemistry). Iodine atom: Radical reactions, further substitutions [1] (Information not available in search results)
Primary Applications Preparation of various fluorinated organic compounds [1] (Information not available in search results)

Experimental Data and Workflow for ACTI

While direct comparative protocols are unavailable, the documented reactivity of ACTI showcases its utility in synthesis.

Demonstrated Reactivity of ACTI

The versatility of ACTI stems from its two orthogonal reactive sites, which can be utilized in different types of chemical reactions [1]:

  • Reactions via the Azido Group: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click chemistry" reaction, to form triazole rings. This is highly useful for attaching fluorinated tags or building molecular complexity.
  • Reactions via the Iodine Atom: The iodine atom can undergo various transformations, including radical reactions and nucleophilic substitutions, allowing for further functionalization of the fluoroalkyl segment.

Generalized Workflow for Utilizing ACTI

The diagram below outlines a logical workflow for employing ACTI in synthesis, based on its described reactivity [1].

ACTI ACTI Reagent (N₃-CF₂-CF₂Cl-I) PathA Path A: Utilize Iodine Site ACTI->PathA PathB Path B: Utilize Azide Site ACTI->PathB StepA1 Radical Reaction or Nucleophilic Substitution PathA->StepA1 StepB1 Click Chemistry (e.g., CuAAC with an alkyne) PathB->StepB1 IntermediateA Functionalized Fluoroalkyl Azide StepA1->IntermediateA IntermediateB Iodinated Fluorinated Triazole StepB1->IntermediateB FinalA Final Fluorinated Molecule (Further functionalized via N₃) IntermediateA->FinalA FinalB Final Fluorinated Molecule (Further functionalized via I) IntermediateB->FinalB

  • Workflow Explanation: A researcher can choose to first react the iodine site (Path A) to create a functionalized fluoroalkyl azide, then use the azide group in a subsequent click reaction. Alternatively, one could start with the azide group (Path B) to form a triazole, and later utilize the iodine for further modification.

Key Comparative Insights

Based on the available data, the primary distinction lies in the presence of the fluoroalkyl chain.

  • ACTI (Fluorinated): Its main advantage is the incorporation of a trifluoroethyl (-CF₂CF₂Cl) motif, which is highly sought-after in medicinal and agrochemical chemistry for its ability to improve metabolic stability, lipophilicity, and bioavailability [1]. The chlorine atom on the fluorinated carbon provides a potential handle for further functionalization.
  • This compound (Non-fluorinated): This reagent would be used to introduce a simple two-carbon spacer with an azide terminus, without the specific electronic and steric properties imparted by fluorine atoms.

References

1-Azido-2-iodoethane performance in heterobifunctional labeling

Author: Smolecule Technical Support Team. Date: February 2026

A Closely Related Reagent: ACTI

The search results detail a reagent that is structurally very similar to the one you inquired about: 1-Azido-2-chloro-1,1,2-trifluoro-2-iodoethane (ACTI) [1].

According to the research, ACTI is highlighted as a highly stable and versatile heterobifunctional reagent [1]. Its key feature is the presence of two distinct reactive groups:

  • An azido group
  • An iodine atom [1]

This design allows it to participate in successive and selective reactions, making it useful for the preparation of various fluorinated organic compounds [1]. Although not the exact molecule you asked for, the performance of ACTI can serve as a strong indicator for the potential of iodo-azide bifunctional reagents.

Comparison with Other Heterobifunctional Crosslinkers

For a broader perspective, the table below summarizes other common types of heterobifunctional crosslinkers. These typically pair an amine-reactive or thiol-reactive group with a photoreactive azide, which is different from the iodo/azide combination but follows the same strategic principle.

Crosslinker Name Reactive Group 1 Reactive Group 2 Key Features / Reactivity
SMCC [2] Amine-reactive (NHS ester) Thiol-reactive (Maleimide) Classic, stable maleimide for conjugation [2].
PEAS [2] Amine-reactive (NHS ester) Thiol-reactive (Pyridyldithiol) Cleavable disulfide bond after conjugation [2].
ATFB, SE [2] Amine-reactive (NHS ester) Photoreactive (Aryl Azide) Requires UV light to activate the azide group [2].
Iodoacetamide Azide [2] Thiol-reactive (Iodoacetamide) Azide Selective for thiols; azide engages in "click" chemistry [2].
Benzophenone-4-Maleimide [2] Thiol-reactive (Maleimide) Photoreactive (Benzophenone) Benzophenone offers higher specificity than aryl azides [2].

A core experimental protocol that applies to many azide-containing reagents, including ones like ACTI, is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry" [3]. The general workflow is as follows:

G A Step 1: Incorporation Metabolic or chemical incorporation of azide-modified building block B Step 2: Detection Addition of fluorescent alkyne probe and copper catalyst A->B C Step 3: Conjugation 'Click' reaction forms a stable triazole linkage B->C D Step 4: Analysis Visualization (e.g., microscopy) or enrichment for analysis C->D

References

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Dates

Last modified: 04-14-2024

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